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Glycocholic acid (hydrate)

Cat. No.: B10828390
M. Wt: 483.6 g/mol
InChI Key: WDKPRHOCWKLQPK-VCAVMPJJSA-N
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Description

Contextualization within Bile Acid Research

Bile acids are steroidal molecules synthesized from cholesterol in the liver and are major organic components of bile. britannica.comwikipedia.org They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine. britannica.comelsevier.es Glycocholic acid, along with taurocholic acid, glycochenodeoxycholic acid, and taurochenodeoxycholic acid, is one of the major bile salts in humans. wikipedia.org

The primary function of bile acids, including glycocholic acid, is to act as detergents, emulsifying fats into smaller droplets, thereby increasing the surface area for enzymatic digestion. britannica.com They form micelles, which are aggregates that encapsulate lipids and facilitate their transport across the intestinal lining. britannica.com Beyond digestion, bile acids are now recognized as important signaling molecules that regulate their own synthesis and transport, as well as influence lipid and glucose metabolism through interactions with specific receptors like the farnesoid X receptor (FXR) and TGR5. elsevier.esnih.govtandfonline.com

Historical Perspectives in Bile Acid Conjugation Studies

The study of bile acids dates back to the 19th century with the isolation of cholic acid. nih.govcore.ac.uk Early research focused on identifying the chemical structures of these compounds. A significant advancement in the field was the understanding of bile acid conjugation. It was discovered that the liver conjugates primary bile acids, such as cholic acid and chenodeoxycholic acid, with the amino acids glycine (B1666218) or taurine (B1682933). britannica.comwikipedia.org This conjugation was found to be a key step in making the bile acids more effective in their digestive roles. britannica.com

Historically, the synthesis of conjugated bile acids in the laboratory was a challenge. Early methods often resulted in incomplete reactions and difficulties in purifying the final product. psu.edu Over the decades, researchers have developed more efficient synthetic routes, such as those involving mixed anhydrides and the use of condensing agents like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), leading to higher yields and purity of compounds like glycocholic acid for research purposes. psu.edugoogle.com Studies in the mid-20th century began to elucidate the metabolic pathways of these conjugated bile acids, including their synthesis in the liver, secretion into bile, and subsequent modifications by gut bacteria. nih.gov Research using isotopically labeled glycocholic acid has been instrumental in understanding the enterohepatic circulation, where bile acids are reabsorbed in the intestine and returned to the liver for reuse. jci.org

Scope of Current Academic Inquiry into Glycocholic Acid

Modern research on glycocholic acid is multifaceted and extends beyond its traditional role in digestion. Current areas of investigation include:

Drug Delivery: Due to its amphiphilic nature and ability to form micelles, glycocholic acid is being explored as a pharmaceutical excipient to enhance the solubility and bioavailability of poorly soluble drugs. icepharma.comchemimpex.com Its biocompatibility makes it an attractive component for developing drug delivery systems. chemimpex.com

Cellular Signaling and Metabolism: There is significant interest in the role of glycocholic acid as a signaling molecule. Research is ongoing to understand its interactions with nuclear receptors like FXR and membrane receptors like TGR5, which are involved in regulating gene expression related to lipid and glucose metabolism. elsevier.esfrontiersin.org

Gut Microbiome Interactions: The interplay between glycocholic acid and the gut microbiota is a burgeoning field of study. Intestinal bacteria can deconjugate glycocholic acid, altering the bile acid pool and influencing host metabolism and immune responses. tandfonline.com

Biomarker for Disease: Elevated serum levels of glycocholic acid can be indicative of liver and biliary tract diseases, such as hepatitis, cirrhosis, and hepatocellular carcinoma. frontiersin.orgnih.gov Consequently, it is being investigated as a potential biomarker for the early diagnosis and monitoring of these conditions. frontiersin.orgnih.gov

Therapeutic Applications: Research has shown that oral glycocholic acid therapy can be effective in treating certain inborn errors of bile acid metabolism, specifically amidation defects, by improving growth and the absorption of fat-soluble vitamins. nih.gov Its potential anti-inflammatory and antioxidant properties are also under investigation. frontiersin.org

Data Tables

Table 1: Chemical Properties of Glycocholic Acid

PropertyValueSource(s)
CAS Number 475-31-0 scbt.comicepharma.comcaymanchem.com
Molecular Formula C₂₆H₄₃NO₆ scbt.comicepharma.comcaymanchem.com
Molecular Weight 465.631 g/mol icepharma.com
Appearance White Crystalline Powder icepharma.comchemimpex.com
Synonyms Cholylglycine, N-(3α,7α,12α-Trihydroxy-5β-cholan-24-oyl)glycine icepharma.com

Table 2: Key Research Findings on Glycocholic Acid

Research AreaFindingSource(s)
Biochemical Function Acts as a detergent to emulsify fats for absorption. wikipedia.orgdrugbank.com
Synthesis Formed in the liver by the conjugation of cholic acid with glycine. wikipedia.orgscbt.com
Cellular Transport Involved in the enterohepatic circulation of bile acids. jci.org
Pharmaceutical Application Used as an excipient to improve drug solubility and bioavailability. icepharma.comchemimpex.com
Clinical Significance Elevated serum levels may indicate liver disease. frontiersin.orgnih.gov
Therapeutic Use Effective in treating bile acid amidation defects. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H45NO7 B10828390 Glycocholic acid (hydrate)

Properties

Molecular Formula

C26H45NO7

Molecular Weight

483.6 g/mol

IUPAC Name

2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid;hydrate

InChI

InChI=1S/C26H43NO6.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H2/t14?,15?,16?,17?,18?,19?,20?,21?,24?,25-,26+;/m0./s1

InChI Key

WDKPRHOCWKLQPK-VCAVMPJJSA-N

Isomeric SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C.O

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O

Origin of Product

United States

Biosynthesis and Endogenous Formation Pathways of Glycocholic Acid

Hepatic Synthesis from Cholesterol

The liver is the exclusive site for the de novo synthesis of primary bile acids from cholesterol. nih.gov This conversion represents a major pathway for cholesterol catabolism in the body. jci.orge-dmj.org The formation of cholic acid, the direct precursor to glycocholic acid, is predominantly achieved through the classical pathway. nih.govresearchgate.net

The classical pathway is responsible for approximately 90% of the total bile acid production in humans. researchgate.netresearchgate.net It is initiated in the endoplasmic reticulum and involves a cascade of enzymatic modifications to the cholesterol molecule. nih.govwikipedia.org

The initial and rate-limiting step in the classical pathway of bile acid synthesis is the hydroxylation of cholesterol at the 7α position. wikipedia.orgwikipedia.org This reaction is catalyzed by the microsomal enzyme Cholesterol 7α-hydroxylase, encoded by the CYP7A1 gene. wikipedia.orgsum.edu.pl CYP7A1 is a member of the cytochrome P450 family and is exclusively expressed in hepatocytes. nih.govwikipedia.org It converts cholesterol into 7α-hydroxycholesterol. nih.gov The activity of CYP7A1 is tightly regulated, primarily through a negative feedback mechanism mediated by bile acids returning to the liver via the enterohepatic circulation. jci.orgwikipedia.org A deficiency in CYP7A1 can lead to hypercholesterolemia due to the reduced catabolism of cholesterol. researchgate.net

Following the initial 7α-hydroxylation, the intermediate undergoes several further reactions. A critical bifurcation in the pathway determines whether cholic acid or chenodeoxycholic acid is produced. This step is controlled by the enzyme Sterol 12α-hydroxylase (CYP8B1), another microsomal cytochrome P450 enzyme. e-dmj.orgki.se CYP8B1 catalyzes the addition of a hydroxyl group at the 12α position of the steroid nucleus. wikipedia.orgnih.gov This 12α-hydroxylation is essential for the synthesis of cholic acid. ki.senih.gov In the absence of CYP8B1 activity, the pathway defaults to the production of chenodeoxycholic acid, which lacks the 12α-hydroxyl group. nih.gove-dmj.org Therefore, CYP8B1 is the key determinant of the ratio of cholic acid to chenodeoxycholic acid in the bile acid pool. researchgate.net

Enzyme Gene Location Function in Classical Pathway
Cholesterol 7α-hydroxylaseCYP7A1Endoplasmic ReticulumCatalyzes the rate-limiting step: the conversion of cholesterol to 7α-hydroxycholesterol. nih.govwikipedia.org
Sterol 12α-hydroxylaseCYP8B1Endoplasmic ReticulumCatalyzes the 12α-hydroxylation of bile acid precursors, directing synthesis towards cholic acid. wikipedia.orgki.senih.gov

While the classical pathway is the major route for bile acid synthesis, an alternative, or acidic, pathway also contributes to the bile acid pool. nih.gove-dmj.org This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which is expressed not only in the liver but also in other tissues like macrophages. wikipedia.orgnih.gov The alternative pathway primarily generates chenodeoxycholic acid but can also lead to the formation of cholic acid. e-dmj.orgresearchgate.net It is considered quantitatively less important than the classical pathway in healthy individuals under normal physiological conditions, accounting for a smaller fraction of total bile acid synthesis. nih.govresearchgate.net However, its relative contribution can increase in certain pathological conditions or when the classical pathway is impaired. researchgate.net

Classical Pathway Enzymology

Cholesterol 7α-Hydroxylase (CYP7A1) Activity

Conjugation Mechanisms

Once the cholic acid backbone is synthesized, it undergoes conjugation with an amino acid before being secreted into the bile. wikipedia.orgelsevier.es This amidation step significantly increases the water solubility of the bile acid and reduces its pKa, ensuring it remains in its ionized, more effective detergent form in the duodenum. wikipedia.orgelsevier.es In humans, primary bile acids are conjugated with either glycine (B1666218) or taurine (B1682933). frontiersin.orgelsevier.es The formation of glycocholic acid specifically involves conjugation with glycine. biosynth.comwikipedia.org

The conjugation process is a two-step reaction. explorationpub.com The first step involves the activation of the cholic acid molecule. This is catalyzed by the enzyme Bile Acid-CoA Ligase (BACS), also known as bile acid-CoA synthase, which is encoded by the SLC27A5 gene. nih.govexplorationpub.comnih.gov BACS activates cholic acid by catalyzing the formation of a thioester bond with coenzyme A (CoA), resulting in the product cholyl-CoA. explorationpub.comnih.gov This activation step is an absolute prerequisite for the subsequent addition of the glycine molecule. explorationpub.com

Following this activation, the enzyme bile acid-CoA: amino acid N-acyltransferase (BAAT) catalyzes the transfer of the cholyl group from cholyl-CoA to glycine, forming glycocholic acid and releasing free CoA. nih.govnih.gov

Enzyme Gene Function in Conjugation
Bile Acid-CoA Ligase (BACS)SLC27A5Activates cholic acid by forming a cholyl-CoA thioester. explorationpub.comnih.gov
Bile acid-CoA: amino acid N-acyltransferase (BAAT)BAATTransfers the cholyl group from cholyl-CoA to glycine to form glycocholic acid. nih.govexplorationpub.com

Amino Acid N-Acetyltransferase (BAAT) Catalysis with Glycine

The formation of glycocholic acid is the result of an amidation reaction catalyzed by the enzyme Bile acid-CoA:amino acid N-acyltransferase (BAAT). maayanlab.cloudgenecards.org This process occurs within the hepatocytes of the liver and involves two principal enzymatic steps. nih.govnih.gov

First, the primary bile acid, cholic acid, must be activated. This is accomplished by the enzyme bile acid-CoA ligase (BACS), which catalyzes the formation of a high-energy thioester bond between the cholic acid molecule and coenzyme A (CoA), resulting in the product choloyl-CoA. nih.gov

In the subsequent step, the BAAT enzyme facilitates the conjugation. researchgate.net BAAT catalyzes the transfer of the choloyl group from choloyl-CoA to the amino group of glycine. nih.gov This reaction forms an amide bond, yielding glycocholic acid and releasing coenzyme A. google.com The enzyme BAAT is capable of conjugating bile acids with either glycine or taurine, but in humans, the ratio of glycine-conjugated to taurine-conjugated bile acids is approximately 3:1. frontiersin.org The catalytic activity of human BAAT relies on a catalytic triad (B1167595) of specific amino acid residues: Cysteine-235, Aspartate-328, and Histidine-362. maayanlab.cloudnih.gov BAAT is found in both the cytosol and peroxisomes of hepatocytes, with the peroxisomal fraction handling the conjugation of newly synthesized bile acids and the cytosolic fraction reconjugating bile acids returning from the intestine. nih.gov

Table 1: Components of the BAAT-Catalyzed Reaction for Glycocholic Acid Synthesis

Component TypeNameRole in Reaction
Substrate 1Choloyl-CoAActivated form of cholic acid, provides the bile acid moiety. reactome.org
Substrate 2GlycineAmino acid that conjugates with the bile acid. reactome.org
EnzymeBile acid-CoA:amino acid N-acyltransferase (BAAT)Catalyzes the transfer of choloyl-CoA to glycine. reactome.org
Product 1Glycocholic acidThe final conjugated bile acid.
Product 2Coenzyme A (CoA)Released upon formation of the amide bond. reactome.org

Regulation of Biosynthetic Enzymes

The synthesis of bile acids, the precursors to glycocholic acid, is a tightly regulated process to maintain cholesterol homeostasis and prevent the accumulation of potentially toxic levels of bile acids. oup.comgallmet.hu This regulation occurs primarily at the level of gene transcription for the enzymes involved in the synthetic pathways. gallmet.huimrpress.com

Transcriptional Control of Key Rate-Limiting Enzymes

Several liver-enriched transcription factors, including hepatocyte nuclear factor 4α (HNF4α) and liver receptor homolog-1 (LRH-1), bind to response elements in the promoter region of the CYP7A1 gene and stimulate its transcription. researchgate.netresearchgate.net Another nuclear receptor, the liver X receptor (LXR), acts as a sensor for cellular cholesterol levels. When cholesterol levels are high, oxysterol metabolites of cholesterol activate LXR, which in turn induces the expression of CYP7A1 to promote the conversion of cholesterol into bile acids. oup.comgallmet.hu This represents a feed-forward regulatory mechanism. gallmet.hu The ratio of cholic acid to chenodeoxycholic acid is determined by another key enzyme, sterol 12α-hydroxylase (CYP8B1), which is also subject to transcriptional regulation. numberanalytics.comnih.gov

Table 2: Key Enzymes in the Biosynthesis of Glycocholic Acid Precursors

EnzymeAbbreviationFunction
Cholesterol 7α-hydroxylaseCYP7A1Catalyzes the rate-limiting step in the classical bile acid synthesis pathway. numberanalytics.com
Sterol 12α-hydroxylaseCYP8B1Required for the synthesis of cholic acid, a direct precursor to glycocholic acid. numberanalytics.comnih.gov
Bile acid-CoA ligaseBACSActivates cholic acid by attaching Coenzyme A before conjugation. nih.gov
Bile acid-CoA:amino acid N-acyltransferaseBAATCatalyzes the final conjugation of choloyl-CoA with glycine. maayanlab.cloudgenecards.org

Feedback Inhibition Mechanisms in Bile Acid Synthesis

The most critical regulatory mechanism for bile acid synthesis is negative feedback inhibition, where the bile acids themselves suppress their own production. numberanalytics.com This feedback loop is primarily mediated by the farnesoid X receptor (FXR), a nuclear receptor that functions as a cellular sensor for bile acids. numberanalytics.comresearchgate.net When bile acid concentrations rise in the liver and intestine, they bind to and activate FXR, which orchestrates the suppression of CYP7A1 gene transcription through two main pathways. oup.comnih.gov

Hepatic Pathway: In liver cells, activated FXR induces the expression of a transcriptional repressor known as the small heterodimer partner (SHP). numberanalytics.comresearchgate.netnih.gov SHP then binds to the transcription factors LRH-1 and HNF4α, inhibiting their ability to promote CYP7A1 gene expression. researchgate.netresearchgate.netnih.gov This action directly reduces the rate of bile acid synthesis in the liver. nih.gov

Intestinal Pathway: Following a meal, bile acids are secreted into the intestine where they are reabsorbed in the ileum. nih.gov Here, they activate FXR in intestinal cells, leading to the synthesis and secretion of the hormone Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in mice). researchgate.netnih.govnih.gov FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on the surface of hepatocytes. researchgate.netresearchgate.net This binding event initiates an intracellular signaling cascade that strongly represses the transcription of the CYP7A1 gene, thus reducing bile acid production. researchgate.netnih.gov This gut-liver signaling axis is crucial for maintaining bile acid homeostasis. nih.gov

Table 3: Key Regulators of Bile Acid Synthesis

RegulatorTypePrimary Function in Bile Acid Synthesis Regulation
Farnesoid X ReceptorFXRNuclear ReceptorActs as a sensor for bile acids; its activation initiates negative feedback pathways. oup.comnumberanalytics.com
Small Heterodimer PartnerSHPTranscriptional RepressorInduced by FXR in the liver; inhibits key transcription factors (LRH-1, HNF4α) to suppress CYP7A1 expression. researchgate.netnih.gov
Fibroblast Growth Factor 19FGF19Hormone (Enterokine)Induced by FXR in the intestine; travels to the liver to suppress CYP7A1 expression via the FGFR4 receptor. researchgate.netnih.gov
Hepatocyte Nuclear Factor 4αHNF4αTranscription FactorPromotes the basal transcription of the CYP7A1 gene; inhibited by SHP. researchgate.netresearchgate.net
Liver X ReceptorLXRNuclear ReceptorActivated by oxysterols (cholesterol metabolites); induces CYP7A1 expression in a feed-forward mechanism. oup.comgallmet.hu

Metabolic Pathways and Homeostatic Regulation of Glycocholic Acid

Enterohepatic Circulation Dynamics

The enterohepatic circulation is a highly efficient process that recycles bile acids, including glycocholic acid, between the liver and the intestine. This circulation ensures a constant supply of bile acids for their physiological functions while minimizing the need for de novo synthesis. hmdb.cawikipedia.org It is estimated that approximately 95% of bile acids are reabsorbed and returned to the liver. wikipedia.orgwikipedia.org

Hepatic Uptake Mechanisms

After being reabsorbed from the intestine and entering the portal circulation, glycocholic acid is efficiently taken up by hepatocytes in the liver. vetscraft.comcapes.gov.br This uptake is a crucial step in maintaining low systemic levels of bile acids and ensuring their availability for biliary secretion. frontiersin.org The primary transporter responsible for the sodium-dependent uptake of conjugated bile acids like glycocholic acid from the portal blood into hepatocytes is the Na+/taurocholate cotransporting polypeptide (NTCP), a member of the SLC10 family of solute carriers. frontiersin.orgmdpi.com Studies have shown a high hepatic fractional uptake of glycocholic acid, estimated to be around 83%. capes.gov.br

Biliary Secretion Processes

Once inside the hepatocytes, glycocholic acid is secreted into the bile canaliculi, the initial channels of the biliary system. This secretion is an active, ATP-dependent process mediated by specific transport proteins located on the canalicular membrane of the hepatocytes. The primary transporter responsible for the secretion of monovalent bile acids, including glycocholic acid, into the bile is the Bile Salt Export Pump (BSEP), also known as ABCB11. frontiersin.orgresearchgate.net Another transporter, the Multidrug Resistance-Associated Protein 2 (MRP2) or ABCC2, can also contribute to the biliary secretion of conjugated bile acids. frontiersin.orgresearchgate.net

Role in Bile Acid Pool Composition and Dynamics

Glycocholic acid is a major component of the human bile acid pool, which is the total amount of bile acids circulating in the enterohepatic system. wikipedia.org In humans, the ratio of glycine-conjugated to taurine-conjugated bile acids is approximately 3:1, making glycocholic acid a predominant species. frontiersin.org The composition and size of the bile acid pool are tightly regulated to maintain metabolic homeostasis. nih.gov The enterohepatic circulation ensures that the bile acid pool is maintained at a relatively constant size, with daily synthesis compensating for the small amount lost in feces. physiology.orgphysiology.org The dynamics of the bile acid pool, including the relative concentrations of different bile acids like glycocholic acid, can be influenced by factors such as diet and the gut microbiome. labinsights.nltaylorandfrancis.com

Interplay with Systemic Metabolism Networks

Beyond its role in digestion, glycocholic acid and other bile acids are now recognized as important signaling molecules that influence systemic metabolism. nih.govnih.gove-dmj.org They exert their effects by activating specific nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5. frontiersin.orgnih.gov

Regulation of Glucose Homeostasis

The role of glycocholic acid in glucose homeostasis is complex and appears to be multifaceted. Research has indicated a correlation between higher plasma or serum levels of glycine-conjugated bile acids, including glycocholic acid, and the risk of type 2 diabetes. mdpi.com However, the precise mechanisms are still under investigation. Some studies suggest that bile acids can influence glucose metabolism through various pathways, including the regulation of hepatic glucose production, insulin (B600854) secretion, and insulin sensitivity. nih.govmdpi.com

Activation of FXR by bile acids in the liver and intestine plays a significant role in regulating glucose metabolism. frontiersin.orgnih.gov Intestinal FXR activation can influence the secretion of incretins like glucagon-like peptide-1 (GLP-1), a hormone that stimulates insulin release. nih.gove-dmj.org However, studies on the direct effect of glycocholic acid on glucose tolerance have yielded mixed results. One study found that oral administration of glycocholic acid did not affect glucose excursions in mice. researchgate.net In contrast, other research suggests that bile acids, as a class, contribute to glucose regulation by enhancing nutrient-induced GLP-1 secretion. researchgate.net Therefore, while glycocholic acid is implicated in the network regulating glucose homeostasis, its specific role and the underlying mechanisms require further elucidation.

Table 1: Transporters Involved in the Enterohepatic Circulation of Glycocholic Acid

TransporterLocationFunction
Na+/taurocholate cotransporting polypeptide (NTCP)Hepatocyte (Sinusoidal membrane)Uptake from portal blood into the liver
Bile Salt Export Pump (BSEP)Hepatocyte (Canalicular membrane)Secretion into bile
Multidrug Resistance-Associated Protein 2 (MRP2)Hepatocyte (Canalicular membrane)Secretion into bile
Apical Sodium-Dependent Bile Acid Transporter (ASBT)Enterocyte (Apical membrane of terminal ileum)Reabsorption from the intestine

Modulation of Lipid Metabolism

Glycocholic acid, a primary conjugated bile acid formed in the liver through the conjugation of cholic acid with glycine (B1666218), plays a significant role in the regulation of lipid metabolism. frontiersin.org Its primary mechanism of action in this regard is through the activation of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. frontiersin.orgjst.go.jp Glycocholic acid is an endogenous ligand for FXR, and its binding initiates a signaling cascade that modulates the expression of numerous genes critical for lipid homeostasis. frontiersin.orgfrontiersin.org

Activation of FXR by glycocholic acid influences several key aspects of lipid metabolism:

Triglyceride and Lipoprotein Synthesis: FXR activation has been shown to reduce the synthesis of lipoproteins in the liver and lower plasma triglyceride and cholesterol levels. frontiersin.org This is achieved, in part, by suppressing the expression of genes involved in triglyceride synthesis while inducing genes responsible for lipoprotein metabolism and clearance. frontiersin.org A key target in this pathway is the sterol regulatory element-binding protein 1-c (SREBP-1c), a major transcription factor that promotes lipogenesis. frontiersin.orgoatext.com FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits SREBP-1c, leading to reduced hepatic lipid synthesis. frontiersin.orgresearchgate.net

Fatty Acid Oxidation: FXR activation can also promote the breakdown of fatty acids. It has been shown to induce the expression of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of fatty acid β-oxidation. researchgate.netnih.gov This action helps to limit the accumulation of lipids in the liver. nih.gov

The table below summarizes the key molecular targets of glycocholic acid in lipid metabolism regulation.

Target Protein/GeneEffect of Glycocholic Acid-Mediated ActivationConsequence for Lipid Metabolism
Farnesoid X Receptor (FXR)Direct activation. frontiersin.orgMaster regulator of lipid and bile acid homeostasis. oatext.com
Small Heterodimer Partner (SHP)Upregulation via FXR. frontiersin.orgInhibition of SREBP-1c and CYP7A1. frontiersin.orgresearchgate.net
Sterol Regulatory Element-Binding Protein 1-c (SREBP-1c)Downregulation via FXR/SHP pathway. frontiersin.orgDecreased hepatic triglyceride and fatty acid synthesis. frontiersin.orgoatext.com
Cholesterol 7α-hydroxylase (CYP7A1)Downregulation via FXR/SHP and FXR/FGF19 pathways. e-dmj.orgnih.govReduced bile acid synthesis from cholesterol, key feedback control. nih.gov
Peroxisome Proliferator-Activated Receptor α (PPARα)Induction via FXR. researchgate.netnih.govIncreased fatty acid β-oxidation. nih.gov
Apolipoprotein A1 (ApoA1)Increased mRNA levels. frontiersin.orgPotential role in high-density lipoprotein (HDL) metabolism.
ATP-binding cassette transporter G1 (ABCG1)Increased mRNA levels. frontiersin.orgRole in cholesterol efflux.

Integration with Energy Metabolism Pathways

Beyond its specific roles in lipid digestion and metabolism, glycocholic acid is an integral signaling molecule in the broader network of systemic energy homeostasis. e-dmj.orgwjgnet.com Its influence extends to energy expenditure and mitochondrial function, primarily through pathways mediated by the Takeda G protein-coupled receptor 5 (TGR5) and potential direct effects on mitochondria.

TGR5-Mediated Energy Expenditure: Glycocholic acid is an agonist for TGR5, a cell membrane receptor expressed in various tissues, including adipose tissue and muscle. e-dmj.orgdrpress.org Activation of TGR5 stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com This rise in cAMP activates downstream signaling pathways, including protein kinase A (PKA). mdpi.com In adipose tissue, this cascade induces the expression of thyroid hormone deiodinase type 2 (DIO2). e-dmj.org DIO2 is an enzyme that converts the less active thyroid hormone thyroxine (T4) into the more active triiodothyronine (T3), which in turn stimulates metabolic rate and energy expenditure. e-dmj.org TGR5 activation has also been linked to the browning of white adipose tissue, a process that increases thermogenesis and energy consumption. e-dmj.org

Regulation of Glucose Homeostasis: Through TGR5, glycocholic acid can influence glucose metabolism. Activation of TGR5 in intestinal L-cells promotes the secretion of glucagon-like peptide-1 (GLP-1). e-dmj.orgmdpi.com GLP-1 is an incretin (B1656795) hormone that enhances insulin secretion from pancreatic β-cells, improves insulin sensitivity, and contributes to the regulation of blood glucose levels. e-dmj.orgresearchgate.net

Mitochondrial Bioenergetics: Emerging research suggests a potential link between glycocholic acid levels and mitochondrial function. frontiersin.org Mitochondria are central hubs for energy metabolism, and their efficiency is critical for cellular health. Studies have observed a positive correlation between the abundance of glycocholic acid and mitochondrial bioenergetic capacity in peripheral blood mononuclear cells. frontiersin.orgnih.govnih.gov While high concentrations of some bile acids can be toxic to mitochondria, glycocholic acid is one of the bile acids found in the mitochondria of healthy liver cells. researchgate.net This suggests a complex relationship where physiological concentrations of glycocholic acid may support or modulate mitochondrial energy production. frontiersin.orgresearchgate.net

The following table outlines the integration of glycocholic acid into key energy metabolism pathways.

Pathway/ReceptorEffect of Glycocholic AcidDownstream EffectorsConsequence for Energy Metabolism
Takeda G protein-coupled receptor 5 (TGR5)Activation. e-dmj.orgdrpress.orgcAMP, PKA. mdpi.comInitiation of signaling for increased energy expenditure.
Thyroid Hormone Metabolism (in adipose tissue)Induction of DIO2 via TGR5. e-dmj.orgConversion of T4 to T3. e-dmj.orgIncreased metabolic rate and thermogenesis. e-dmj.org
Incretin Hormone Secretion (in intestine)Stimulates GLP-1 release via TGR5. e-dmj.orgInsulin secretion, improved insulin sensitivity.Contribution to glucose homeostasis. e-dmj.orgnih.gov
Mitochondrial BioenergeticsPositive correlation with respiratory capacity. frontiersin.orgnih.govNot fully elucidated.Potential modulation of cellular energy production. frontiersin.org

Molecular and Cellular Mechanisms of Action of Glycocholic Acid

Nuclear Receptor Interactions

Glycocholic acid exerts a portion of its regulatory effects through direct and indirect interactions with a variety of nuclear receptors. These ligand-activated transcription factors are pivotal in controlling gene expression networks central to metabolism and cellular homeostasis.

Farnesoid X Receptor (FXR) Activation and Signaling Cascades

The farnesoid X receptor (FXR), also known as the bile acid receptor, is a key nuclear receptor activated by bile acids. ahajournals.org While chenodeoxycholic acid (CDCA) is the most potent endogenous ligand for FXR, glycocholic acid also contributes to the activation of this receptor. jomes.org Upon activation by bile acids like glycocholic acid, FXR forms a heterodimer with the retinoid X receptor (RXR). ahajournals.org This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. ahajournals.org

Studies have shown that glycocholic acid can increase the expression of FXR at both the mRNA and protein levels. mdpi.comresearchgate.netnih.gov This upregulation of FXR signaling is thought to be a key mechanism behind some of the biological activities of glycocholic acid. mdpi.comresearchgate.netfrontiersin.org For instance, the anti-inflammatory effects of glycocholic acid have been linked to its ability to enhance FXR expression. mdpi.comresearchgate.netnih.gov

The activation of FXR by glycocholic acid initiates a cascade of signaling events that regulate bile acid homeostasis. One of the primary target genes induced by FXR is the small heterodimer partner (SHP). jomes.org

Small Heterodimer Partner (SHP) Modulation

The small heterodimer partner (SHP) is an atypical nuclear receptor that lacks a conventional DNA-binding domain. It functions as a transcriptional corepressor, inhibiting the activity of several other nuclear receptors. nih.govembopress.org The induction of SHP expression is a critical feedback mechanism in the regulation of bile acid synthesis. jomes.orgnih.gov

Bile acids, including glycocholic acid, acting through FXR, stimulate the transcription of the SHP gene. jomes.orgfrontiersin.org The resulting increase in SHP protein levels leads to the repression of key genes involved in bile acid synthesis, most notably cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. jomes.orgnih.gov SHP achieves this by interacting with and inhibiting the transcriptional activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are essential for CYP7A1 gene expression. jomes.orggallmet.hu

Furthermore, bile acid signaling pathways can also increase the stability of the SHP protein by inhibiting its degradation through the ubiquitin-proteasomal pathway. nih.gov This post-transcriptional regulation further amplifies the inhibitory effect of SHP on bile acid synthesis.

Pregnane (B1235032) X Receptor (PXR) and Vitamin D Receptor (VDR) Agonism

The pregnane X receptor (PXR) is a nuclear receptor recognized for its role as a sensor of a wide array of xenobiotics and endogenous compounds, including certain bile acids. pnas.orgnih.gov While lithocholic acid (LCA) is a more potent activator, other bile acids can also interact with PXR. cas.czresearchgate.net The activation of PXR is a protective mechanism against the accumulation of toxic bile acids. pnas.orgnih.gov Although direct agonism of glycocholic acid on PXR is not as extensively documented as that of other bile acids, the broader family of bile acids is known to engage this receptor. nih.gov

The vitamin D receptor (VDR) is another nuclear receptor that can be activated by bile acids, particularly the secondary bile acid lithocholic acid (LCA) and its metabolites. cas.czdirect-ms.org VDR activation by bile acids induces the expression of enzymes like CYP3A4, which are involved in the detoxification of these bile acids. cas.czdirect-ms.org A study investigating the effects of glycocholic acid in combination with butyrate (B1204436) on intestinal epithelial cells found that this combination, in the presence of vitamin D, synergistically increased calcium uptake. nih.gov This suggests a potential interplay between glycocholic acid signaling and VDR-mediated pathways, although direct agonism of glycocholic acid on VDR is not firmly established.

ReceptorRole in Bile Acid SignalingReported Interaction with Glycocholic Acid
PXR Xenobiotic and endobiotic sensor, protective against toxic bile acids. pnas.orgnih.govWhile other bile acids are known PXR ligands, direct agonism by glycocholic acid is less characterized. cas.czresearchgate.net
VDR Functions as a receptor for the secondary bile acid LCA, inducing detoxification enzymes. cas.czdirect-ms.orgIn combination with butyrate and vitamin D, it enhances calcium uptake, suggesting a functional interaction. nih.gov

Constitutive Androstane (B1237026) Receptor (CAR) Engagement

The constitutive androstane receptor (CAR) is a nuclear receptor involved in the detoxification of both xenobiotics and endogenous molecules, including bile acids. nih.gov Activation of CAR can lead to the transcriptional regulation of genes encoding phase I and phase II metabolizing enzymes and transporters. pnas.orgnih.gov While some studies have explored the role of CAR in the context of cholestasis and bile acid-induced liver injury, the specific engagement of CAR by glycocholic acid is not extensively detailed in the reviewed literature. However, the broader context of bile acid regulation involves CAR as a protective sensor. pnas.orgnih.gov

Membrane Receptor Ligand Activity

In addition to its interactions with nuclear receptors, glycocholic acid also functions as a ligand for cell surface receptors, initiating rapid, non-genomic signaling events.

Takeda G Protein-Coupled Receptor 5 (TGR5/GPBAR1) Signaling

The Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1, is a cell surface receptor that is activated by various bile acids. cas.cznih.gov Upon ligand binding, TGR5 couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. mdpi.com This elevation in cAMP activates protein kinase A (PKA) and other downstream effectors, influencing a variety of cellular processes, including energy metabolism, inflammation, and cell proliferation. mdpi.com

Research indicates that glycocholic acid can contribute to the activation of TGR5. nih.gov Studies have shown an increasing trend in the expression of TGR5 in response to glycocholic acid. frontiersin.org The activation of TGR5 signaling is implicated in various physiological effects, including the modulation of immune responses and the regulation of glucose homeostasis. nih.govoatext.com For example, in monocytes, TGR5 activation by bile acids can lead to a reduction in the release of proinflammatory cytokines. nih.gov

ReceptorSignaling PathwayCellular Response
TGR5/GPBAR1 Gαs -> Adenylyl Cyclase -> cAMP -> PKA mdpi.comModulation of inflammation, energy metabolism, and cell proliferation. nih.govmdpi.com
Intracellular cAMP Production

Sphingosine-1-Phosphate Receptor 2 (S1PR2) Interactions

Recent research has identified the sphingosine-1-phosphate receptor 2 (S1PR2) as another cell surface receptor through which conjugated bile acids, including glycocholic acid, exert their effects, particularly in hepatocytes. nih.govresearchgate.net Structural modeling suggests that S1PR2 can accommodate the binding of conjugated bile acids like taurocholic acid (TCA), a structurally similar compound to GCA. nih.gov

The interaction of conjugated bile acids with S1PR2 activates downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) 1/2 and the protein kinase B (AKT) pathways. nih.govnih.gov This activation is sensitive to pertussis toxin, indicating the involvement of Gi proteins. nih.gov In hepatocytes, this S1PR2-mediated signaling is implicated in the regulation of lipid metabolism and has been shown to contribute to neuroinflammation in the context of hepatic encephalopathy. nih.govfrontiersin.org For instance, the activation of S1PR2 by conjugated bile acids can induce the expression of chemokine ligand 2 (CCL2), a pro-inflammatory chemokine. frontiersin.org

Gene Expression Regulation

Glycocholic acid plays a significant role in regulating the expression of a wide array of genes involved in metabolic and inflammatory pathways. This regulation is achieved through the direct and indirect modulation of transcription factors and epigenetic mechanisms.

Transcriptional Control of Metabolic Genes

Glycocholic acid, primarily through the activation of the farnesoid X receptor (FXR), a nuclear bile acid receptor, significantly influences the expression of genes involved in bile acid, cholesterol, and glucose metabolism. nih.govfrontiersin.orgnih.gov Activation of FXR by GCA leads to the induction of the small heterodimer partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. nih.govnih.gov

SHP, in turn, represses the transcription of several key metabolic genes. embopress.org For example, it inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, as part of a negative feedback loop. embopress.orgcapes.gov.br Furthermore, SHP can repress the expression of gluconeogenic enzymes such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK) by inhibiting the activity of transcription factors like hepatocyte nuclear factor 4 (HNF4) and Foxo1. nih.gov GCA has also been shown to increase the mRNA levels of other FXR downstream targets, including ATP-Binding Cassette Transporter G1 (ABCG1) and apolipoprotein A1 (ApoA1), which are involved in cholesterol transport. frontiersin.org

GeneFunctionEffect of Glycocholic AcidPrimary Mediator
CYP7A1 Rate-limiting enzyme in bile acid synthesisRepressionFXR/SHP
G6Pase Key enzyme in gluconeogenesisRepressionFXR/SHP
PEPCK Key enzyme in gluconeogenesisRepressionFXR/SHP
ABCG1 Cholesterol transportIncreased expressionFXR
ApoA1 Cholesterol transportIncreased expressionFXR
SHP Transcriptional corepressorIncreased expressionFXR

Influence on Inflammatory Gene Expression

Glycocholic acid exhibits significant anti-inflammatory properties by modulating the expression of inflammatory genes. researchgate.net In models of inflammation, GCA has been shown to inhibit the secretion of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net This anti-inflammatory effect is largely mediated by the activation of FXR. nih.govresearchgate.net

The activation of the TGR5-PKA-CREB pathway also contributes to the anti-inflammatory actions of GCA by suppressing the NF-κB signaling pathway, a central regulator of inflammation. mdpi.comfrontiersin.org Conversely, some studies suggest that under certain pathological conditions like cholestasis, bile acids can directly activate signaling pathways in hepatocytes that lead to the increased expression of pro-inflammatory mediators. nih.gov However, the primary role of GCA in healthy physiological contexts appears to be anti-inflammatory. nih.govresearchgate.net

Inflammatory MediatorEffect of Glycocholic AcidMediating Pathway
TNF-α Inhibition of secretionFXR, TGR5/PKA/CREB
IL-6 Inhibition of secretionFXR
CCL2 Inhibition of secretionFXR
IL-10 Increased expressionTGR5/PKA/CREB

Epigenetic Modifications Induced by Glycocholic Acid

Emerging evidence suggests that bile acids, including glycocholic acid, can influence gene expression through epigenetic mechanisms, such as DNA methylation and histone modifications. nih.govbmj.com While direct studies on GCA-induced epigenetic changes are still developing, the broader class of bile acids has been shown to regulate the expression of genes related to lipid metabolism via these mechanisms. nih.gov

In the context of non-alcoholic fatty liver disease (NAFLD), significant differences in the methylation levels of multiple genes involved in bile acid homeostasis have been observed. nih.gov The gut microbiome plays a crucial role in this process, as its metabolites can act as epigenetic modifiers. bmj.com For instance, gut microbiota-derived short-chain fatty acids can function as histone deacetylase (HDAC) inhibitors, leading to increased histone acetylation and altered gene expression. nih.gov Given the close interplay between host and gut microbial metabolism in processing bile acids, it is plausible that GCA contributes to these epigenetic changes, thereby influencing the pathogenesis of metabolic diseases. However, more direct research is needed to fully elucidate the specific epigenetic modifications induced by glycocholic acid.

Modulation of Cellular Signaling Pathways by Glycocholic Acid

Glycocholic acid, a primary conjugated bile acid, functions as a significant signaling molecule, capable of modulating various intracellular pathways that govern cellular processes such as proliferation, survival, inflammation, and stress responses. Its interactions with cellular machinery extend to the complex networks of the PI3K/AKT pathway, the MAP kinase cascades, and the activity of nitric oxide synthases.

PI3K/AKT Pathway Involvement

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Research indicates that glycocholic acid (GCA) is an activator of this pathway in several cell types.

In primary hepatocytes from mice, rats, and humans, GCA has been shown to induce the activation of AKT. nih.gov This activation by conjugated bile acids, including GCA, is mediated through a G-protein-coupled receptor (GPCR)-dependent mechanism. nih.gov Specifically, the process is sensitive to pertussis toxin, which points to the involvement of the Gαi subunit of G-proteins. nih.gov The signal transduction from the GPCR to AKT activation also involves the generation of reactive oxygen species (ROS) and the subsequent transactivation of the epidermal growth factor receptor (EGFR). nih.gov Inhibition of EGFR or quenching of ROS has been found to blunt the GCA-induced activation of AKT. nih.gov

Studies on other conjugated bile acids further support the role of the PI3K/AKT pathway in mediating bile acid effects. For instance, tauroursodeoxycholic acid (TUDCA), another conjugated bile acid, protects hepatocytes from apoptosis induced by glycochenodeoxycholic acid (GCDCA) by activating the PI3K/AKT pathway. rug.nl The protective effect of TUDCA is abrogated when the PI3K pathway is blocked with inhibitors like LY294002. rug.nl Furthermore, research in pancreatic cancer cells has identified glycocholic acid as a highly abundant component in extracts that modulate the PI3K-mTOR signaling pathway. jmb.or.kr

Table 1: Research Findings on Glycocholic Acid and PI3K/AKT Pathway Involvement
Cell TypeKey FindingMechanismReference
Primary rat, mouse, and human hepatocytesGlycocholic acid activates the AKT pathway.Activation is dependent on G-protein-coupled receptors (Gαi), ROS generation, and ERBB1 (EGFR) activation. nih.gov
Pancreatic cancer cells (BxPC-3)Found as an abundant compound in extracts that reduced PI3K and mTOR phosphorylation.Modulation of the IGFBP3-PI3K-mTOR signaling pathway. jmb.or.kr
HepatocytesConjugated bile acids, as a class, activate the AKT signaling pathway.Mechanism involves sphingosine (B13886) 1-phosphate receptor (S1PR) 2. researchgate.net

MAP Kinase Cascade Regulation

The Mitogen-Activated Protein (MAP) kinase cascades are central signaling pathways that convert extracellular stimuli into a wide range of cellular responses. The three major, well-characterized MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun-N-terminal kinase (JNK), and p38 MAPK pathways. Glycocholic acid has been shown to regulate all three of these cascades in different contexts.

ERK Pathway: In primary hepatocytes, glycocholic acid is a known activator of the ERK1/2 pathway. nih.gov Similar to its effect on the AKT pathway, GCA-induced ERK1/2 activation is dependent on a G-protein-coupled receptor and ROS generation, which leads to the transactivation of the ERBB1 receptor. nih.gov Studies in normal human esophageal epithelial cells also demonstrated that exposure to GCA significantly increases the expression of phosphorylated ERK1/2, suggesting that this pathway mediates the proliferative effects of bile acids in these cells. nih.gov

p38 MAPK and JNK Pathways: The role of GCA in regulating the stress-activated kinase pathways, p38 MAPK and JNK, is more context-dependent. In a model of colorectal liver metastasis, GCA was found to facilitate an immunosuppressive phenotype in neutrophils via the p38 MAPK signaling pathway. spandidos-publications.com This suggests a pro-tumorigenic role in this specific context. In contrast, studies on related conjugated bile acids like glycoursodeoxycholic acid (GUDCA) showed an attenuation of palmitic acid-induced phosphorylation of p38 and JNK in HepG2 cells, indicating a protective role against cellular stress. portlandpress.com The activation of JNK and p38 MAPK is also a known component of the apoptotic signaling induced by other cytotoxic bile acids, such as glycochenodeoxycholic acid (GCDC). nih.gov

Table 2: Research Findings on Glycocholic Acid and MAP Kinase Cascade Regulation
MAPK PathwayCell TypeEffect of Glycocholic AcidMechanism/ContextReference
ERK1/2Primary rat, mouse, and human hepatocytesActivationGPCR (Gαi) and ROS-dependent activation of ERBB1. nih.gov
ERK1/2Normal human esophageal epithelial cellsIncreased phospho-ERK1/2 expressionAssociated with increased cell proliferation. nih.gov
p38 MAPKNeutrophilsActivationFacilitates immunosuppressive phenotype conversion in a model of colorectal liver metastasis. spandidos-publications.com
JNK & p38 MAPKHepG2 cellsAttenuation (by GUDCA, a related bile acid)Protective effect against palmitic acid-induced cellular stress. portlandpress.com

Nitric Oxide Synthase (NOS) Activity Modulation

Nitric oxide (NO) is a pleiotropic signaling molecule produced by a family of enzymes called nitric oxide synthases (NOS). The modulation of NOS activity by glycocholic acid appears to be complex and highly dependent on the specific isoform (e.g., inducible NOS - iNOS; endothelial NOS - eNOS) and the biological context.

Research has yielded seemingly contradictory findings regarding GCA's effect on iNOS. In a rat model of Freund's adjuvant-induced inflammation, glycocholic acid significantly decreased the high levels of NO in peripheral blood, suggesting an inhibitory effect on iNOS, which is typically upregulated during inflammation. frontiersin.org This anti-inflammatory action may be related to the upregulation of the farnesoid X receptor (FXR). frontiersin.org

Conversely, a study using an in vitro model of esophageal epithelium demonstrated that intermittent exposure to a mixture of glycocholic and taurocholic acids led to a significant upregulation of iNOS expression and a corresponding increase in NO production. nih.govsemanticscholar.org This effect was found to be at least partially mediated by the Takeda G-protein-coupled receptor 5 (TGR5). nih.govsemanticscholar.org This suggests that in the context of bile reflux, GCA may contribute to genotoxic stress through the induction of iNOS. nih.govsemanticscholar.org

Regarding eNOS, which is crucial for vascular homeostasis, direct studies on glycocholic acid are less common. However, FXR activation has been shown to upregulate eNOS. mdpi.com Given that GCA can influence FXR, it may indirectly modulate eNOS activity. frontiersin.org Furthermore, studies have shown that glycocholic acid, as part of a nanocarrier system, can restore AMPK/eNOS activation, suggesting a potential role in improving endothelial function. researchgate.net

Table 3: Research Findings on Glycocholic Acid and Nitric Oxide Synthase (NOS) Modulation
NOS IsoformModel/Cell TypeEffect of Glycocholic AcidObserved OutcomeReference
iNOSRat model of inflammationInhibition (inferred)Decreased NO content in peripheral blood. frontiersin.org
iNOSEsophageal epithelial cellsUpregulation (in mixture with taurocholic acid)Increased iNOS expression and NO production. nih.govsemanticscholar.org
eNOSObese mouse model (as part of a nanocarrier)Activation (restored)Restored AMPK/eNOS cascade activation. researchgate.net

Physiological Roles of Glycocholic Acid at the Mechanistic Level

Contribution to Digestive Physiology

In the small intestine, glycocholic acid is indispensable for the digestion and absorption of dietary lipids and fat-soluble vitamins. fiveable.menih.govchemimpex.com This function is executed through its physiochemical properties as a biological detergent. nih.govdrugbank.com

Dietary fats are water-insoluble and arrive in the duodenum as large globules. Glycocholic acid plays a crucial role by acting as a surfactant to emulsify these large lipid particles. fiveable.menih.gov Its amphipathic structure allows it to position itself at the oil-water interface, breaking down large fat globules into smaller, more manageable droplets. fiveable.mewikipedia.org This process dramatically increases the surface area of the lipids that is accessible to digestive enzymes. fiveable.me

Above a specific concentration, known as the critical micellar concentration, glycocholic acid molecules aggregate to form micelles. wikipedia.orgchemimpex.comresearchgate.net These are small, spherical structures with a hydrophobic core, where the breakdown products of fat digestion (fatty acids and monoglycerides) are sequestered, and a hydrophilic exterior that allows the micelle to be soluble in the aqueous environment of the intestinal lumen. fiveable.mewikipedia.org This micellar solubilization is essential for transporting the lipids across the unstirred water layer to the surface of intestinal epithelial cells for absorption. nih.govwikipedia.org

The emulsification of fats by glycocholic acid is a prerequisite for efficient enzymatic digestion by pancreatic lipase (B570770). frontiersin.orgfiveable.me By increasing the surface area of fat droplets, it enhances the access of water-soluble lipase to its lipid substrates. fiveable.me This catalytic support ensures the effective breakdown of triglycerides into fatty acids and monoglycerides, which can then be incorporated into micelles for absorption. frontiersin.orgfiveable.me Studies have shown that the inclusion of bile acids, such as glycocholic acid, can significantly increase lipase activity in the intestine. researchgate.net

Micelle Formation and Lipid Emulsification Processes

Anti-Inflammatory Mechanisms

Recent research has identified glycocholic acid as a significant modulator of the immune system, possessing distinct anti-inflammatory properties. frontiersin.orgnih.govresearchgate.net These effects are mediated through several mechanisms at the cellular and molecular level.

A key event in the inflammatory response is the recruitment of immune cells, such as macrophages, to the site of injury or infection. mdpi.com Studies using in vivo models, like lipopolysaccharide (LPS)-induced inflammation in zebrafish, and in vitro models with mouse macrophages have demonstrated that glycocholic acid can significantly inhibit the migration and recruitment of macrophages. nih.govresearchgate.netresearchgate.net This action helps to temper the amplification of the inflammatory cascade at a local level. researchgate.netnih.gov

Upon activation, immune cells release a host of signaling molecules, including pro-inflammatory cytokines and chemokines, which orchestrate the inflammatory response. frontiersin.orgmdpi.com Glycocholic acid has been shown to effectively suppress the secretion of several key pro-inflammatory mediators. nih.govresearchgate.net In macrophage cell models stimulated with LPS, treatment with glycocholic acid significantly inhibits the upregulation and release of cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6), as well as the chemokine C-C Motif Chemokine Ligand 2 (CCL-2), which is responsible for recruiting monocytes. mdpi.comnih.gov

Table 1: Effect of Glycocholic Acid (GCA) on Pro-Inflammatory Marker Expression in LPS-Stimulated Macrophages

MarkerTreatmentResultReference
TNF-α LPS + GCASignificant inhibition of upregulation nih.gov
IL-6 LPS + GCASignificant inhibition of upregulation nih.gov
CCL-2 LPS + GCASignificant inhibition of upregulation nih.gov

This table summarizes findings from in vitro studies on macrophage cell lines, demonstrating the inhibitory effect of GCA on key inflammatory molecules.

The immunomodulatory effects of glycocholic acid are primarily mediated through its interaction with specific bile acid-activated receptors, particularly the Farnesoid X Receptor (FXR), a nuclear receptor expressed in immune cells. frontiersin.orgresearchgate.netmdpi.com

Research indicates that glycocholic acid treatment leads to a significant increase in the expression of FXR at both the mRNA and protein levels in macrophages. nih.govmdpi.com Activation of FXR is known to play a crucial role in inhibiting inflammation. mdpi.com Glycocholic acid has been found to increase the mRNA levels of downstream targets in the FXR signaling pathway, including the Short Heterodimer Partner (SHP), ATP-binding cassette transporter G1 (ABCG1), and Apolipoprotein A1 (ApoA1). frontiersin.orgresearchgate.net

Furthermore, studies suggest that glycocholic acid may also exert its effects through the Takeda G protein-coupled receptor 5 (TGR5), another bile acid receptor. frontiersin.orgresearchgate.netnih.gov A significant upregulation of TGR5 at the transcriptional level has been observed following GCA treatment. nih.gov Activation of TGR5 in macrophages is known to suppress inflammatory responses. mdpi.com Other signaling pathways potentially involved include the inhibition of the PI3K/AKT signaling pathway, which can promote tumor cell apoptosis by reducing the number of regulatory T cells in a tumor microenvironment. frontiersin.org

Table 2: Key Molecular Targets in Glycocholic Acid-Mediated Immunomodulation

Receptor/PathwayEffect of GCADownstream ConsequenceReference(s)
Farnesoid X Receptor (FXR) Upregulates expressionInhibition of pro-inflammatory gene expression nih.govmdpi.comresearchgate.net
Takeda G protein-coupled receptor 5 (TGR5) Upregulates expressionSuppression of inflammatory responses in macrophages frontiersin.orgnih.govmdpi.com
PI3K/AKT Pathway Inhibits expressionPromotes tumor cell apoptosis frontiersin.org

This table outlines the primary cellular receptors and pathways modulated by glycocholic acid to exert its anti-inflammatory effects.

Inhibition of Pro-Inflammatory Cytokine and Chemokine Secretion

Antioxidant Properties and Pathways

Glycocholic acid, a primary conjugated bile acid, demonstrates notable antioxidant capabilities. frontiersin.orgnih.gov Research indicates that bile acids, including glycocholic acid, can inhibit the peroxidation of lipids. nih.gov This protective effect is partly achieved through the scavenging of peroxyl radicals, where the bile acid molecule itself is oxidized. nih.gov Specifically, the 7-alpha-hydroxyl group on the steroid nucleus of bile acids like cholate (B1235396) can be oxidized to a keto group, which is a key reaction in neutralizing these damaging radicals. nih.gov

The antioxidant activity of bile acids may also be linked to the modulation of endogenous antioxidant enzyme systems. Some studies on related bile acid compounds have shown an increase in the expression of crucial antioxidant enzymes such as superoxide (B77818) dismutase and glutathione (B108866) peroxidase, suggesting a potential pathway for their protective effects. researchgate.net However, the role of glycocholic acid as an antioxidant can be complex. Under certain conditions, such as at high concentrations of the lipid linoleate (B1235992) (above 1-2 mM), glycocholic acid has been observed to paradoxically enhance lipid peroxidation, only reverting to an inhibitory role at higher concentrations of the bile acid itself. nih.gov This dual activity highlights the context-dependent nature of its antioxidant properties.

Antimicrobial Activities and Cellular Impact

Glycocholic acid exhibits significant antimicrobial properties, particularly against Gram-negative bacteria of the Enterobacteriaceae family. nih.govfrontiersin.orgresearchgate.net While Gram-negative bacteria are generally considered more resistant to the antimicrobial actions of bile acids than Gram-positive bacteria due to their protective outer lipopolysaccharide layer, studies show that glycocholic acid can inhibit the growth of species such as E. coli, Salmonella enterica, Klebsiella spp., Citrobacter spp., and Raoultella spp. in liquid cultures. nih.govnih.govfrontiersin.org The mechanisms underlying these antimicrobial effects are multifaceted, involving direct action on the bacterial cell envelope and interference with key cellular processes.

Alteration of Bacterial Cell Membrane Permeability

A primary mechanism of glycocholic acid's antimicrobial action is the disruption of the bacterial cell membrane. researchgate.netnih.gov Its amphipathic nature allows it to interact with and compromise the integrity of the lipid bilayer of the bacterial membrane. frontiersin.orgfrontiersin.org This interaction leads to an increase in membrane permeability. nih.govresearchgate.net

Experimental evidence for this includes studies using the fluorescent probe N-Phenyl-1-naphthalenamine (NPN). In the presence of glycocholic acid, E. coli cells exhibit significantly higher NPN fluorescence, indicating that the probe can more easily enter the damaged membrane. frontiersin.org Further evidence comes from the detection of cytoplasmic proteins, such as the chaperone protein DnaK, leaking into the culture supernatant of bacteria exposed to glycocholic acid. nih.govfrontiersin.org This loss of membrane integrity not only directly harms the bacterium but also increases its susceptibility to other antimicrobial compounds like antibiotics. nih.govfrontiersin.org

Table 1: Effect of Glycocholic Acid on E. coli Membrane Permeability This table is based on findings from fluorescence assays.

TreatmentObservationInferred Effect
Control (E. coli in LB medium)Low NPN Fluorescence IntensityNormal Membrane Permeability
2% Glycocholic AcidSignificantly Higher NPN Fluorescence IntensityIncreased Membrane Permeability

Effects on Bacterial Conjugation and Motility

Beyond disrupting the cell membrane, glycocholic acid interferes with bacterial behaviors that are crucial for virulence and the spread of antibiotic resistance. Research has demonstrated that glycocholic acid significantly reduces bacterial motility. nih.govfrontiersin.orgresearchgate.net Motility assays performed on soft agar (B569324) plates show that as the concentration of glycocholic acid increases, the swimming diameter of E. coli colonies markedly decreases. researchgate.net

Furthermore, glycocholic acid impairs bacterial conjugation, the process by which bacteria transfer genetic material, including antibiotic resistance genes, through direct cell-to-cell contact. nih.govfrontiersin.org This effect is associated with a sharp decrease in the formation of conjugative pili, the structures essential for initiating conjugation. researchgate.netnih.gov In the presence of glycocholic acid, the frequency of conjugative pili in E. coli has been observed to decrease by more than tenfold. nih.gov This reduction hinders the horizontal gene transfer of antibiotic resistance. nih.gov

Table 2: Effect of Glycocholic Acid on E. coli K1037 Motility Data derived from soft agar plate assays after 16 hours of incubation.

Glycocholic Acid (GCA) ConcentrationMean Swimming Diameter (cm)Statistical Significance (p-value)
0% (Control)~6.0N/A
0.5%~5.8ns (not significant)
1%~2.5<0.001
2%~1.0<0.001

Repression of Bacterial Flagellin (B1172586) Transcription

The observed reduction in bacterial motility is mechanistically linked to the transcriptional regulation of flagellar genes. nih.govfrontiersin.org Flagella are the whip-like appendages that enable bacterial swimming, and their primary protein component is flagellin. Studies have shown that the presence of glycocholic acid leads to the repression of the transcription of fliC, the gene that encodes flagellin. nih.govresearchgate.netresearcher.life

Quantitative real-time PCR (qRT-PCR) analysis has confirmed that E. coli grown in media containing glycocholic acid shows a dose-dependent decrease in the expression of fliC mRNA. researchgate.net This transcriptional repression directly results in reduced synthesis of the flagellin protein, leading to impaired flagellar assembly and function, and consequently, diminished bacterial motility. nih.govresearchgate.net

Microbial Transformations and Host Microbiota Interactions Involving Glycocholic Acid

Bacterial Bile Salt Hydrolase (BSH) Activity and Deconjugation

The initial and rate-limiting step in the microbial metabolism of glycocholic acid is deconjugation, a reaction catalyzed by bacterial bile salt hydrolases (BSHs). nih.govbiorxiv.orgfrontiersin.org BSHs cleave the amide bond linking the cholic acid backbone to the amino acid glycine (B1666218), releasing unconjugated cholic acid and free glycine. nih.govnih.gov This process is crucial as deconjugation is a prerequisite for most subsequent microbial modifications of the bile acid core. nih.govnih.gov

BSH activity is widespread among various gut bacterial phyla, including Firmicutes, Bacteroidetes, Actinobacteria, and Proteobacteria. biorxiv.orgnih.gov Different bacterial species and even strains within the same species can exhibit varying substrate specificities, with some showing a preference for glycine-conjugated bile acids like glycocholic acid over taurine-conjugated forms. biorxiv.orgresearchgate.net For instance, studies have shown that some Lactobacillus species, such as Lactobacillus acidophilus, exhibit high BSH activity towards glycine-conjugated bile salts. researchgate.net The deconjugation of glycocholic acid is not only a key step in bile acid transformation but also a mechanism for gut bacteria to tolerate the antimicrobial effects of conjugated bile acids. nih.gov

Formation of Secondary Bile Acids

Following deconjugation, the resulting cholic acid can undergo further enzymatic modifications by the gut microbiota, leading to the formation of secondary bile acids. These transformations significantly increase the diversity of the bile acid pool. icepharma.comnih.gov

7α-Dehydroxylation Pathways

One of the most significant microbial transformations is 7α-dehydroxylation, which converts cholic acid into deoxycholic acid (DCA). jnmjournal.orgwikipedia.org This multi-step pathway is carried out by a limited number of bacterial species, primarily belonging to the Clostridium cluster XIVa, such as Clostridium scindens and Clostridium hylemonae. frontiersin.orgjnmjournal.orgfrontiersin.org The enzymes responsible for this transformation are encoded by the bile acid inducible (bai) gene operon. nih.govnih.govtandfonline.com The 7α-dehydroxylation pathway is complex and involves several enzymatic reactions, including oxidation, dehydration, and reduction steps. nih.govnih.gov The formation of DCA is a critical event, as this secondary bile acid is a potent signaling molecule with significant physiological and pathological implications. nih.govnih.gov

Epimerization Processes

Epimerization is another important microbial modification of bile acids, involving the change in the stereochemical orientation of hydroxyl groups on the steroid nucleus. jnmjournal.org This process is catalyzed by bacterial hydroxysteroid dehydrogenases (HSDHs). nih.govjnmjournal.org For cholic acid, the hydroxyl groups at positions C-3, C-7, and C-12 can be epimerized. nih.govjnmjournal.org Epimerization occurs through a two-step process: oxidation of the hydroxyl group to form a stable oxo-bile acid intermediate, followed by the reduction of this intermediate to a hydroxyl group with the opposite stereochemistry (e.g., from α to β). jnmjournal.org This transformation can be carried out by a single bacterial species possessing both α- and β-HSDHs or by the synergistic action of two different species. nih.govjnmjournal.org Bacterial genera known to possess HSDHs include Clostridium, Ruminococcus, Bacteroides, and Escherichia. jnmjournal.org

Microbial Amino Acid Re-conjugation

Recent research has unveiled a novel microbial transformation: the re-conjugation of bile acids with various amino acids by gut bacteria, creating what are known as microbially conjugated bile acids (MCBAs). icepharma.comdigitellinc.comnih.gov This process is distinct from the host's conjugation of bile acids with glycine and taurine (B1682933) in the liver. Gut microbes can conjugate deconjugated bile acids, including cholic acid, with a range of amino acids such as phenylalanine, leucine, and tyrosine. nih.govd-nb.inforesearchgate.net This discovery has significantly expanded the known diversity of the bile acid pool. d-nb.info The enzymes responsible for this re-conjugation are thought to be related to BSHs, which can, under certain conditions, catalyze the reverse reaction of amide bond formation. digitellinc.com Bacteria such as Enterocloster bolteae have been identified as producers of these novel bile acid conjugates. nih.govd-nb.info

Impact of Gut Microbiota Composition on Glycocholic Acid Pool

The composition and metabolic activity of the gut microbiota are major determinants of the size and composition of the glycocholic acid pool and its downstream metabolites. tandfonline.comresearchgate.net A diverse and balanced gut microbiome is essential for the efficient deconjugation and subsequent transformation of glycocholic acid. nih.gov Dysbiosis, or an imbalance in the gut microbiota, can lead to altered bile acid metabolism. researchgate.net For instance, a reduction in the abundance of BSH-producing bacteria can lead to an accumulation of conjugated bile acids like glycocholic acid. researchgate.net

Studies comparing germ-free and conventionally raised animals have demonstrated the profound impact of the microbiota on the bile acid pool. nih.govfrontiersin.org The presence of a healthy gut microbiota is associated with a higher proportion of secondary bile acids and a more diverse bile acid profile. nih.gov Conversely, factors that disrupt the microbiota, such as antibiotic treatment, can significantly alter the bile acid pool, often leading to an increase in primary conjugated bile acids and a decrease in secondary bile acids. nih.gov

Signaling Axes in Host-Microbe Metabolic Cross-Talk

The microbial metabolites of glycocholic acid, particularly the secondary bile acids, are key signaling molecules in the host-microbe metabolic cross-talk. annualreviews.org These molecules can interact with various host receptors, most notably the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). annualreviews.orgweizmann.ac.il

The activation of these receptors by different bile acid species triggers signaling cascades that regulate a wide range of host physiological processes, including:

Lipid and Glucose Metabolism: Bile acid signaling influences cholesterol, triglyceride, and glucose homeostasis. annualreviews.orgmdpi.com

Immune Regulation: Bile acids can modulate both innate and adaptive immune responses. frontiersin.organnualreviews.org For example, FXR activation can induce the expression of antimicrobial peptides, while TGR5 signaling in macrophages can reduce the expression of pro-inflammatory cytokines. annualreviews.org

Intestinal Homeostasis: Bile acid signaling helps maintain the integrity of the intestinal barrier and regulates intestinal inflammation. weizmann.ac.ilmdpi.com

The composition of the bile acid pool, which is shaped by the gut microbiota, dictates the activation patterns of these receptors. For instance, unconjugated bile acids are generally more potent activators of FXR, while certain conjugated and secondary bile acids are strong agonists for TGR5. annualreviews.orgweizmann.ac.il This intricate signaling network highlights the critical role of the gut microbiota in translating the chemical information encoded in bile acids into physiological responses in the host.

Advanced Analytical and Methodological Approaches in Glycocholic Acid Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for the analysis of bile acids, including glycocholic acid, in complex biological samples. nih.govfrontiersin.org This is due to its high sensitivity, specificity, and ability to perform accurate quantitative analysis. nih.govresearchgate.net The combination of HPLC's separation power with the mass spectrometer's detection capabilities allows for the effective resolution of glycocholic acid from its structurally similar isomers and other bile acids. frontiersin.org

Ultra-Performance Liquid Chromatography (UPLC) hyphenated with Mass Spectrometry

Ultra-Performance Liquid Chromatography (UPLC) systems, which use columns with smaller particle sizes (typically under 2 µm), offer significant advantages over traditional HPLC for glycocholic acid analysis. creative-proteomics.com The primary benefits include enhanced resolution, greater speed, and increased sensitivity. creative-proteomics.comlcms.cz UPLC methods can significantly shorten analysis times; for instance, some methods can separate and detect multiple bile acids, including glycocholic acid, within a 5- to 7-minute run. nih.govresearchgate.net

In a typical UPLC-MS/MS setup for glycocholic acid analysis, a reversed-phase column, such as a C18, is commonly used. nih.govnih.gov Gradient elution is employed, often using a mobile phase consisting of an aqueous component with additives like ammonium (B1175870) formate (B1220265) or formic acid and an organic component like acetonitrile (B52724) or methanol. nih.govlcms.czthermofisher.com For example, one method utilizes a gradient with 0.01% formic acid and 0.2 mM ammonium formate in water as mobile phase A, and 50% isopropanol (B130326) in acetonitrile with the same additives as mobile phase B. lcms.cz The column temperature is often maintained at an elevated level, for instance, 40°C or 60°C, to improve separation efficiency. nih.govnih.gov These methods have been successfully applied to quantify glycocholic acid in human serum and other biological fluids. lcms.cznih.gov

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Quantification

Electrospray ionization (ESI) is the most common ionization source used for LC-MS analysis of bile acids because it is a soft ionization technique suitable for polar, thermally labile molecules like glycocholic acid. Analysis is typically performed in the negative ion mode (ESI-), as glycocholic acid readily forms a deprotonated molecule [M-H]⁻. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is essential for achieving high specificity and reducing chemical noise. The technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of glycocholic acid (e.g., m/z 464.25) is selected in the first quadrupole, fragmented, and a specific product ion (e.g., m/z 74.00, corresponding to the glycine (B1666218) fragment) is monitored in the third quadrupole. lcms.cz This precursor-to-product ion transition is highly specific to glycocholic acid, allowing for its accurate quantification even in the presence of interfering substances from a complex matrix like serum. nih.govnih.gov The high sensitivity of ESI-MS/MS enables detection limits in the low ng/mL range, with some methods reporting a limit of quantification (LOQ) as low as 0.05 ng/mL. nih.gov

Stable Isotope Dilution Mass Spectrometry (ID-MS/MS) for Precision

For the highest level of accuracy and precision in quantification, stable isotope dilution mass spectrometry (ID-MS/MS) is the preferred method. nih.govnih.gov This approach is considered a reference measurement principle. nih.gov It involves spiking the sample with a known amount of a stable isotope-labeled internal standard, such as glycocholic-d4 acid (GCA-d4) or D₅-glycocholic acid, at the beginning of the sample preparation process. nih.govnih.gov

Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects. Any loss of analyte during sample extraction, cleanup, or analysis is corrected for by measuring the ratio of the response of the endogenous glycocholic acid to that of the labeled internal standard. nih.gov This technique effectively minimizes variations from sample preparation and matrix effects, leading to excellent precision and accuracy. nih.govnih.gov Studies using ID-UPLC-ESI-MS/MS have reported outstanding intra-day and inter-day precision (coefficients of variation ≤6.1%) and high recovery rates (99.87–114.3%). nih.govnih.gov

Table 1: Performance Characteristics of LC-MS/MS Methods for Glycocholic Acid Quantification

Method Sample Matrix Linear Range LLOQ Precision (RSD%) Recovery (%) Citation

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) combines the high separation efficiency of gas chromatography with the accurate identification capabilities of mass spectrometry. frontiersin.org Historically, GC-MS was a primary method for bile acid analysis. frontiersin.org However, a significant drawback for analyzing compounds like glycocholic acid is their low volatility and thermal instability. frontiersin.org

To overcome this, a mandatory derivatization step is required to convert the non-volatile glycocholic acid into a more volatile and thermally stable compound suitable for GC analysis. frontiersin.org This process is often complex and time-consuming, making GC-MS less practical for high-throughput clinical applications compared to LC-MS/MS. nih.govresearchgate.net Despite these limitations, GC-MS has been successfully used in metabolic studies to identify glycocholic acid as a differential metabolite in the serum of rats with acute liver failure. frontiersin.org

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating and quantifying bile acids. frontiersin.orgfrontiersin.org Various HPLC methods have been developed for glycocholic acid, often employing reversed-phase C18 columns. researchgate.netnih.gov

Detection methods coupled with HPLC can vary. HPLC with ultraviolet (UV) detection is common, but since bile acids lack a strong chromophore, their UV absorption is weak, limiting sensitivity and specificity. frontiersin.org Detection is often performed at low wavelengths, such as 200-205 nm. researchgate.net To enhance detection, some methods involve a post-column derivatization step, such as forming phenacyl esters, which can be detected at 254 nm. nih.gov One HPLC-UV method demonstrated a good linear relationship for glycocholic acid in the concentration range of 0.15625–10.0 μg/mL, with a lowest detectable concentration of 0.02 μg/mL. frontiersin.org

Another detection technique is the Evaporative Light Scattering Detector (ELSD). ELSD is suitable for analyzing compounds like bile acids that lack UV absorption. frontiersin.org The response is dependent on the concentration of the analyte, not its optical properties. An HPLC-ELSD method was developed to simultaneously determine cholic acid and glycocholic acid, with a detection limit of 0.49 μg/mL. frontiersin.org While HPLC methods are valuable, they generally have disadvantages in terms of sensitivity and specificity when compared to mass spectrometry-based techniques. nih.govresearchgate.net

Table 2: Comparison of HPLC Methods for Glycocholic Acid Analysis

Method Detector Linear Range Detection Limit Key Feature Citation
HPLC-UV UV (205 nm) 0.15625–10.0 µg/mL 0.02 µg/mL Fast analysis and high separation efficiency. frontiersin.org
HPLC-ELSD ELSD Not specified 0.49 µg/mL Suitable for compounds lacking UV absorption. frontiersin.org
HPLC-UV UV (254 nm) 5–500 nmol/mL Not specified Derivatization with phenacyl bromide for enhanced detection. nih.gov

Spectroscopic Techniques for Structural Elucidation (excluding basic identification)

Beyond quantification, advanced spectroscopic techniques are employed for the detailed structural elucidation of glycocholic acid and its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. creative-proteomics.comresearchgate.net Both one-dimensional (¹H NMR) and two-dimensional (¹H-¹H and ¹H-¹³C) NMR experiments can be used to assign the complete proton and carbon spectra of glycocholic acid. researchgate.net A key advantage of NMR is its ability to analyze complex mixtures, such as intact bile, in a single experiment with minimal sample preparation. researchgate.net This allows for the simultaneous identification and structural confirmation of multiple conjugated bile acids. researchgate.net Specific and characteristic amide proton signals of the glycine conjugate can be used for structural verification and even quantification directly from the NMR spectrum. researchgate.net ¹³C NMR spectroscopy further aids in the structural analysis and can help differentiate between various conjugated and unconjugated bile acids. researchgate.net

Metabolomics and Pathway Analysis in Research Models

Metabolomics has emerged as a powerful tool in glycocholic acid research, enabling a comprehensive analysis of its fluctuations and associated metabolic pathways in various biological systems. This approach, often utilizing high-resolution mass spectrometry techniques like ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) and gas chromatography-mass spectrometry (GC-MS), provides a detailed snapshot of the metabolic state of an organism or cell culture in response to different conditions. biorxiv.orgresearchgate.net

In human studies, metabolomics has been instrumental in identifying the role of glycocholic acid in several diseases. For instance, urinary metabolomic profiling of patients with hepatocellular carcinoma revealed a significant upregulation of glycocholic acid, implicating it as a potential biomarker. acs.org Pathway analysis in this context suggested that glycocholic acid modulates key pathways including primary and secondary bile acid biosynthesis and other general metabolic pathways. acs.org Similarly, untargeted metabolomics of serum, placental tissue, and urine samples from patients with intrahepatic cholestasis of pregnancy (ICP) showed elevated levels of glycocholic acid, confirming its association with this condition. ucsd.edu In studies of drug-induced liver injury (DILI), metabolomic analyses of pediatric patients identified glycocholic acid as one of the key metabolites that were significantly different compared to healthy controls, with pathway analysis pointing towards disruptions in primary bile acid biosynthesis. biorxiv.org Furthermore, in patients with gastric cardia adenocarcinoma, plasma metabolomics identified glycocholic acid as a key biomarker in a diagnostic model, with pathway analysis highlighting its link to primary bile acid biosynthesis. frontiersin.org Untargeted metabolomics in Emirati patients with type 2 diabetes also found significantly elevated levels of glycocholic acid in those with poor glycemic control. researchgate.net

Animal models have provided further mechanistic insights. In a study using four different chemically-induced mouse models of acute intrahepatic cholestasis, integrated lipidomics and metabolomics demonstrated alterations in the bile acid profile, including changes in glycocholic acid levels. researchgate.net In a hyperlipidemia hamster model, untargeted metabolomics of liver and fecal samples revealed that treatment with aspirin (B1665792) eugenol (B1671780) ester led to significant increases in fecal glycocholic acid, with pathway analysis indicating an effect on bile acid metabolism. sci-hub.se Research on colorectal cancer in obesity-resistant mice using an untargeted metabolomics approach showed that a high-fat diet led to a significant reduction in serum, tumor, and liver levels of glycocholic acid. rsc.org Pathway analysis suggested that bile acid biosynthesis and metabolism were significantly regulated under these conditions. rsc.org

In vitro models have also been employed to understand the specific effects of glycocholic acid. For example, in a study using lipopolysaccharide (LPS)-stimulated macrophages, glycocholic acid was identified as a potent anti-inflammatory agent, significantly inhibiting the secretion of pro-inflammatory cytokines. researchgate.net

The following interactive data table summarizes the key findings from various metabolomics studies on glycocholic acid.

Research AreaModelAnalytical MethodKey Finding on Glycocholic AcidAssociated Pathways
Hepatocellular CarcinomaHuman (urine samples)UPLC-Q-TOF-HDMSUpregulated in cancer patients. acs.orgPrimary & Secondary Bile Acid Biosynthesis, Metabolic Pathways, Bile Secretion. acs.org
Intrahepatic Cholestasis of PregnancyHuman (serum, placenta, urine)LC-MS/MSIncreased serum levels in severe ICP. ucsd.eduPrimary Bile Acid Biosynthesis. ucsd.edu
Drug-Induced Liver InjuryPediatric Patients (serum)Not specifiedIdentified as a potential biomarker. biorxiv.orgPrimary Bile Acid Biosynthesis, Taurine (B1682933) and Hypotaurine Metabolism. biorxiv.org
Gastric Cardia AdenocarcinomaHuman (plasma)UPLC-Q-TOF/MSIdentified as a key biomarker for early diagnosis. frontiersin.orgPrimary Bile Acid Biosynthesis, Glycerophospholipid Metabolism, Linoleic Acid Metabolism, Fatty Acid Biosynthesis. frontiersin.org
Type 2 DiabetesHuman (plasma)Not specifiedSignificantly elevated in poorly controlled T2D. researchgate.netCorticosteroid and Thyroid Signaling Pathways. researchgate.net
Acute Intrahepatic CholestasisMouse models (ANIT, DDC, EE, LCA)GC-MSAltered levels in all models. researchgate.netLipid Metabolism, Bile Acid Metabolism. researchgate.net
HyperlipidemiaHamster (liver, feces)UPLC-Q-TOF/MSSignificantly increased in feces after treatment. sci-hub.seAmino Acid Metabolism, Glutathione (B108866) Metabolism, Energy Metabolism, Bile Acid Metabolism, Glycerophospholipid Metabolism. sci-hub.se
Colorectal CancerMouse (HCT116 xenograft)Not specifiedSignificantly reduced by a high-fat diet. rsc.orgBile Acid Biosynthesis, Lipid Metabolism, Amino Acid Metabolism, Organic Acid Metabolism, Glutathione Metabolism, TCA Cycle. rsc.org
InflammationMouse MacrophagesHigh-Resolution Mass SpectrometryInhibited secretion of pro-inflammatory cytokines. researchgate.netNot specified

Molecular Networking for Transformation Product Identification

Molecular networking has revolutionized the identification of unknown metabolites, including the transformation products of glycocholic acid. This computational strategy organizes tandem mass spectrometry (MS/MS) data based on spectral similarity, creating networks where structurally related molecules cluster together. researchgate.netacs.org This approach is particularly powerful for identifying novel metabolites arising from biotransformation by the gut microbiota.

A key platform for this type of analysis is the Global Natural Products Social Molecular Networking (GNPS) environment. researchgate.netacs.org By comparing the MS/MS spectra of unknown compounds to those in spectral libraries and to other molecules within the dataset, researchers can propose structures for novel transformation products. For example, a node in a molecular network connected to the known glycocholic acid node with a specific mass shift can suggest a particular chemical modification. sci-hub.se

One significant application of molecular networking has been in the discovery of novel microbial conjugations of bile acids. A study using molecular networking on data from germ-free versus specific-pathogen-free (SPF) mice identified a unique mass gain of C4H8 associated with glycocholic acid in the SPF mice, indicating a previously unknown microbial transformation. ucsd.edunih.gov This anabolic reaction was a departure from the more common catabolic transformations carried out by the gut microbiome. ucsd.edu

Further research using molecular networking has unveiled a new class of microbially-produced bile acid conjugates. biorxiv.org For instance, analysis of human microbial cultures led to the discovery of dipeptide-conjugated bile acids. biorxiv.org In another study, molecular networking of data from mouse fecal samples helped identify a novel type of phenylacetylated conjugate of host bile acids that were mediated by the gut microbiota. nih.gov

Molecular networking has also been instrumental in identifying amino acid conjugations to the cholic acid backbone beyond the well-known glycine and taurine. In a study investigating the chemical effects of the microbiome, molecular networking of mouse gastrointestinal tract samples revealed the presence of novel bile acids where cholic acid was conjugated with phenylalanine, tyrosine, and leucine. ucsd.edubiorxiv.org These structures were subsequently validated with synthesized standards. ucsd.edu Similarly, fragmentation-based networking of mass spectrometry data from cultures of Bacteroides fragilis led to the identification of five novel amide-linked conjugates of deoxycholic acid, including conjugates with alanine, glycine, phenylalanine, tyramine, and GABA. biorxiv.orgasm.org When this bacterium was incubated with glycocholic acid, its levels were enhanced, suggesting a role in its metabolism. biorxiv.orgasm.org

The power of molecular networking also lies in its ability to analyze large datasets and uncover subtle changes. For example, an offline two-dimensional liquid chromatography-mass spectrometry approach coupled with GNPS molecular networking analysis of fecal samples identified an unknown compound closely associated with the spectrum of glycocholic acid, which was later proposed to be GCA-oleate. nih.gov

The following table details some of the novel transformation products of glycocholic acid and related bile acids identified using molecular networking.

Original CompoundTransformationIdentified ProductResearch ModelAnalytical Approach
Glycocholic AcidAddition of C4H8C4H8-Glycocholic AcidSPF MiceMolecular Networking (GNPS). ucsd.edunih.gov
Cholic AcidPhenylalanine conjugationPhenylalanocholic acid (Phe-chol)SPF MiceMolecular Networking (GNPS). ucsd.edubiorxiv.org
Cholic AcidTyrosine conjugationTyrosocholic acid (Tyr-chol)SPF MiceMolecular Networking (GNPS). ucsd.edu
Cholic AcidLeucine conjugationLeucocholic acid (Leu-chol)SPF MiceMolecular Networking (GNPS). ucsd.edubiorxiv.org
Deoxycholic AcidGABA conjugationDCA-GABABacteroides fragilis cultureFragmentation-based Molecular Networking. asm.org
Deoxycholic AcidTyramine conjugationDCA-TyramineBacteroides fragilis cultureFragmentation-based Molecular Networking. asm.org
Glycocholic AcidOleate conjugationGCA-oleate (proposed)Human fecal samples2D LC-MS with GNPS Molecular Networking. nih.gov
Host Bile AcidsPhenylacetylationPhenylacetylated bile acid conjugatesMouse fecal samplesChemical Derivatization-Molecular Networking. nih.gov

Cellular Transport and Trafficking Dynamics of Glycocholic Acid

Efflux Transporters

Bile Salt Export Pump (BSEP/ABCB11)

The Bile Salt Export Pump (BSEP), encoded by the ABCB11 gene, is an ATP-binding cassette (ABC) transporter that is predominantly and strategically located on the apical (canalicular) membrane of hepatocytes. elsevier.es It is the principal transporter responsible for the secretion of monovalent conjugated bile acids, including glycocholic acid, from the liver into the bile. elsevier.esplos.org This function is a critical, rate-limiting step for bile salt-dependent bile flow and the maintenance of the enterohepatic circulation. plos.org

BSEP exhibits a high affinity for conjugated bile salts. elsevier.es The transport of glycocholic acid by BSEP is an active process that follows Michaelis-Menten kinetics. Research using membrane vesicles has elucidated specific kinetic parameters for this transport.

Table 1: Kinetic Parameters of Glycocholic Acid Transport by BSEP
BSEP FormVmax (pmol/min/mg protein)Km (µM)Source
Reference (Wild-Type)1132 ± 24632.74 ± 18.25 jst.go.jpsimulations-plus.com
p.V444A Variant959 ± 25645.70 ± 25.52 jst.go.jpsimulations-plus.com

This table presents the maximal velocity (Vmax) and Michaelis-Menten constant (Km) for glycocholic acid transport by the reference (wild-type) Bile Salt Export Pump and a common genetic variant (p.V444A). The data indicate that this specific variant does not cause a statistically significant difference in transport kinetics.

Multidrug Resistance-Associated Protein 2 (MRP2)

The Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is another key ABC transporter located on the apical membrane of hepatocytes, as well as in the kidney and intestine. nih.govnih.gov MRP2 is recognized for its role in the biliary transport of a wide array of organic anions, particularly the glucuronide and glutathione (B108866) conjugates of various substances. nih.govmdpi.com

While BSEP is the primary transporter for most common bile acids, MRP2 provides an essential pathway for the secretion of divalent (sulfated or glucuronidated) bile acids. nih.gov Under normal physiological conditions, its role in glycocholic acid transport is considered secondary to BSEP. However, in cholestatic conditions where BSEP function may be impaired, MRP2 can serve as a compensatory or alternative efflux route for bile acids, including glycocholic acid. nih.govresearchgate.net The transport capacity of MRP2 for glycocholic acid is characterized by a high Michaelis-Menten constant (Km), indicating a lower affinity compared to BSEP. rug.nl

Table 2: Kinetic Parameters of Glycocholic Acid Transport by MRP2
ParameterValueSource
Vmax100 pmol/mg membrane protein/min rug.nl
Km150 µM rug.nl

This table details the maximal velocity (Vmax) and Michaelis-Menten constant (Km) for glycocholic acid transport mediated by MRP2. The high Km value reflects a lower affinity for this substrate compared to the primary bile salt transporter, BSEP.

Multidrug Resistance Protein 3 (MDR3)

Multidrug Resistance Protein 3 (MDR3), encoded by the ABCB4 gene, is a specialized ABC transporter that functions as a phospholipid "floppase" on the canalicular membrane of hepatocytes. elsevier.esnaspghan.org Unlike BSEP and MRP2, MDR3 does not directly transport glycocholic acid or other bile acids. acs.org Instead, its crucial role in bile acid trafficking is indirect but indispensable.

The primary function of MDR3 is to translocate phospholipids (B1166683), mainly phosphatidylcholine, from the inner leaflet to the outer leaflet of the canalicular membrane, making them available for secretion into the bile. naspghan.orgnih.govnih.gov In the bile canaliculus, these phospholipids spontaneously form mixed micelles with bile acids (like glycocholic acid) and cholesterol. elsevier.esnih.gov This process is vital for two reasons: it facilitates cholesterol excretion and, critically, it protects the membranes of cholangiocytes and other cells lining the biliary tract from the cytotoxic, detergent properties of free, unmicellated bile acids. naspghan.orgmedlineplus.gov A deficiency in MDR3 function leads to a lack of biliary phospholipids, resulting in the formation of toxic bile that can damage liver cells and cause cholestatic liver disease. elsevier.esmedlineplus.gov Therefore, while not a direct transporter, the activity of MDR3 is fundamentally linked to the safe transport and trafficking of glycocholic acid within the biliary system. simulations-plus.com

Uptake Transporters

Uptake transporters are responsible for the reclamation of glycocholic acid from the portal blood into hepatocytes and from the intestinal lumen into enterocytes, ensuring the efficient recycling of bile acids.

Apical Sodium-Dependent Bile Acid Transporter (ASBT) Kinetics

The Apical Sodium-Dependent Bile Acid Transporter (ASBT), encoded by the SLC10A2 gene, is the primary transporter responsible for the reabsorption of conjugated bile acids from the small intestine. researchgate.net Located on the apical brush-border membrane of enterocytes in the terminal ileum, ASBT reclaims approximately 95% of bile acids, including glycocholic acid, returning them to the portal circulation to complete the enterohepatic circuit. nih.govmedlineplus.gov

The transport mechanism is active and sodium-dependent, utilizing the electrochemical gradient of sodium to move bile acids into the cell. nih.gov This process is electrogenic, with a proposed stoichiometry of 2:1 for sodium ions to bile acid. researchgate.net The kinetics of glycocholic acid uptake by ASBT have been characterized in various in vitro models, such as Caco-2 cells, which are human colorectal adenocarcinoma epithelial cells.

Table 3: Kinetic Parameters of Glycocholic Acid Uptake by ASBT in Caco-2 Cells
ParameterReported ValueSource
Apparent KmKinetic parameters (Km,app and Vmax,app) determined naspghan.orgmedlineplus.govzelcerlab.eu

This table summarizes findings from studies that have determined the apparent Michaelis-Menten constant (Km,app) and maximal transport rate (Vmax,app) for glycocholic acid in Caco-2 cell models, confirming the presence of functional and saturable ASBT-mediated transport.

Organic Anion Transporting Polypeptides (OATPs)

Organic Anion Transporting Polypeptides (OATPs) are a family of uptake transporters, encoded by SLCO genes, that mediate the sodium-independent uptake of a wide range of amphipathic organic compounds. helsinki.fi In the liver, OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3) are key transporters expressed on the basolateral (sinusoidal) membrane of hepatocytes. nih.gov They play a major role in the hepatic clearance of bile acids, including glycocholic acid, from the portal blood. researchgate.netnih.gov

Research indicates that OATPs generally show a preference for conjugated bile acids over their unconjugated forms. plos.orgnih.gov Both OATP1B1 and OATP1B3 have been shown to be significant transporters of glycocholic acid. plos.org Kinetic studies have successfully quantified the affinity and transport capacity of these polypeptides for glycocholic acid.

Table 4: Kinetic Parameters of Glycocholic Acid Uptake by OATP1B1 and OATP1B3
TransporterKm (µM)Vmax (pmol/mg protein/min)Source
OATP1B110.3 ± 0.6142.3 ± 4.1 plos.org
OATP1B36.2 ± 0.2134.7 ± 2.6 plos.org

This table provides the Michaelis-Menten constant (Km) and maximal velocity (Vmax) for the uptake of glycocholic acid by the hepatic transporters OATP1B1 and OATP1B3, as determined in overexpressing HEK293 cell systems.

Endocytic and Exocytic Pathways

Endocytosis and exocytosis are active transport mechanisms that allow for the bulk movement of substances into and out of the cell, respectively. studymind.co.uk These processes are crucial for the cellular transport of larger molecules and complexes, including those involving glycocholic acid.

Recent research has shed light on the specific endocytic pathways involved in the uptake of glycocholic acid, particularly when conjugated to nanoparticles. Studies have shown that glycocholic acid-conjugated nanoparticles are primarily internalized via a non-caveolar, lipid raft-mediated endocytosis. nih.govnih.gov Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. nih.gov While caveolae are a specific type of lipid raft characterized by the presence of the protein caveolin, non-caveolar lipid rafts mediate endocytosis independently of this protein. nih.govpelkmanslab.org

The process is initiated by the binding of the glycocholic acid conjugate to a transporter, such as the apical sodium-dependent bile acid transporter (ASBT), which then localizes to these lipid rafts. nih.govnih.gov This interaction triggers the internalization of the raft and its cargo. Pharmacological inhibition studies have confirmed the involvement of key players in this pathway. For instance, the uptake of glycocholic acid-conjugated nanoparticles is significantly inhibited by agents that disrupt lipid rafts (e.g., methyl-β-cyclodextrin), actin filaments (e.g., cytochalasin D), and dynamin, a GTPase essential for vesicle scission from the membrane. nih.gov Conversely, inhibitors of caveolae-mediated endocytosis, such as genistein, have shown little effect, further supporting the non-caveolar nature of this pathway. nih.gov

Proteomic analysis has identified proteins that are upregulated and may assist in this transport process, including myelin and lymphocyte protein 2 (MAL2), which has been shown to colocalize with the internalized glycocholic acid-nanoparticle complex. nih.govnih.gov

Once internalized, glycocholic acid, whether free or conjugated, is trafficked within the cell via vesicular transport. This involves the movement of substances enclosed within membrane-bound sacs called vesicles. studymind.co.uk This mechanism is distinct from the direct translocation of small molecules across a transporter's channel. researchgate.net

Studies using macromolecule-bile acid oligomer conjugates have demonstrated that binding to ASBT can induce a novel vesicular transport mechanism. google.com This process allows for the intestinal absorption of larger molecules that would otherwise be too large to pass through the narrow cavity of the ASBT. google.comnih.gov The binding of these high-affinity macromolecular substrates appears to induce a transformation in the transporter, leading to the formation of vesicles that carry the substrate into the cytoplasm. researchgate.net

Within the cell, these vesicles can be directed along various pathways. For instance, in intestinal Caco-2 cells, glycocholic acid-conjugated nanoparticles have been shown to engage with the chylomicron pathway, which is typically involved in the transport of dietary fats. nih.govresearchgate.net This suggests a complex interplay between different intracellular transport routes. Furthermore, the intracellular trafficking of glycocholic acid can involve organelles like the endoplasmic reticulum and Golgi apparatus. researchgate.netumich.edu Toxic bile salts, for example, can promote the Golgi- and microtubule-dependent transport of the death receptor Fas to the cell surface, a process that relies on vesicular trafficking. physiology.org

The rate of exocytosis, or the release of the vesicular contents from the cell, can also be influenced by glycocholic acid conjugation. It has been observed that glycocholic acid-conjugated nanoparticles exhibit a reduced exocytosis rate compared to their unconjugated counterparts, indicating that the modification alters intracellular transport and potentially leads to higher cellular retention. nih.govnih.gov

Non-Caveolar Lipid Raft-Mediated Endocytosis

Regulation of Transporter Expression and Function

The expression and function of the transporters responsible for glycocholic acid movement are subject to intricate regulatory mechanisms, ensuring bile acid homeostasis and protecting cells from the toxic effects of excessive bile acid accumulation.

The expression of genes encoding bile acid transporters is regulated by the bile acids themselves, in a feedback mechanism mediated by nuclear hormone receptors. nih.govoup.com The farnesoid X receptor (FXR) plays a central role in this process. oup.comnih.gov When activated by bile acids, FXR can repress the expression of uptake transporters like the Na+-taurocholate co-transporting polypeptide (NTCP) in the liver, thereby reducing the entry of bile acids into hepatocytes. oup.com Conversely, FXR can induce the expression of efflux transporters such as the bile salt export pump (BSEP) and multidrug resistance-associated proteins (MRPs), which facilitate the removal of bile acids from the cell. nih.govfrontiersin.org

In cholestatic conditions, where bile flow is impaired, the expression of these transporters is significantly altered. nih.govelsevier.es For example, the expression of uptake transporters is generally downregulated to limit the hepatocellular accumulation of toxic bile acids. elsevier.es Simultaneously, alternative efflux pumps on the basolateral membrane of hepatocytes, such as MRP3 and MRP4, are induced to provide an escape route for bile acids back into the bloodstream for subsequent renal excretion. nih.govelsevier.es

The function of these transporters can also be regulated at a post-transcriptional level. This includes the trafficking and localization of the transporter protein to the correct membrane domain. unc.edu For instance, the localization of BSEP to the canalicular membrane of hepatocytes is a regulated process crucial for its function. nih.gov Furthermore, the activity of transporters can be directly inhibited by high concentrations of bile acids or other competing substrates. nih.gov For example, the transport activity of organic anion transporter 3 (OAT3), which is involved in the renal secretion of glycocholic acid, can be inhibited by various other bile acids that are elevated during cholestasis. nih.gov

Recent studies have also uncovered coordinated mechanisms involving other cellular receptors. For instance, the internalization of the apical sodium-dependent bile acid transporter (ASBT) has been linked to the epidermal growth factor receptor (EGFR). tandfonline.com Inhibition of EGFR can lead to reduced ASBT internalization, suggesting a co-regulatory relationship in the endocytic process. tandfonline.com

Table of Research Findings on Glycocholic Acid Cellular Transport

Pathway/Process Key Findings Model System Reference
Endocytosis Primarily internalized via non-caveolar lipid raft-mediated endocytosis when conjugated to nanoparticles.SK-BR-3 human breast cancer cell line nih.govnih.gov
Endocytosis is an active, temperature-dependent process.Caco-2 cells nih.gov
ASBT-mediated endocytosis is enhanced by glycocholic acid conjugation.Caco-2 cells nih.govresearchgate.net
Vesicular Transport Binding of macromolecule-bile acid conjugates to ASBT can induce a vesicular transport mechanism.Intestinal cell membrane models researchgate.netgoogle.com
Intracellular transport can involve the chylomicron pathway.Caco-2 cells nih.govresearchgate.net
Toxic bile salts can induce Golgi- and microtubule-dependent vesicular trafficking of Fas to the cell surface.McNtcp.24 cells physiology.org
Transporter Regulation Expression is regulated by bile acids via nuclear receptors like FXR.Hepatocytes, Enterocytes oup.comnih.gov
In cholestasis, uptake transporters (e.g., Ntcp) are downregulated, while efflux transporters (e.g., MRP3, MRP4) are upregulated.Hepatocytes elsevier.es
Function can be inhibited by high concentrations of competing bile acids.Renal plasma membranes nih.gov
ASBT internalization can be coordinated with EGFR signaling.Caco-2 cells tandfonline.com

Comparative Biochemical Studies of Glycocholic Acid Across Biological Systems

Species-Specific Differences in Bile Acid Conjugation Ratios

The conjugation of bile acids with amino acids, primarily glycine (B1666218) or taurine (B1682933), is a critical step in their synthesis, enhancing their solubility and physiological function. frontiersin.org However, the ratio of glycine-conjugated bile acids, such as glycocholic acid, to taurine-conjugated forms varies significantly across different species. This variation is influenced by the relative availability of glycine and taurine in the liver and the substrate specificity of the conjugating enzyme, bile acid-CoA:amino acid N-acyltransferase (BAAT). nih.govcambridge.org

In humans, bile acids are conjugated with both glycine and taurine, with the glycine-to-taurine conjugate ratio typically being around 3:1. nih.govresearchgate.net This makes glycocholic acid one of the most abundant bile salts in human bile. researchgate.netwikipedia.org The predominance of glycine conjugation in humans is thought to be related to the liver's taurine pool, which is only sufficient to meet about a quarter of the bile acid conjugation demand. mdpi.com Studies using high-field NMR spectroscopy on human bile have revealed strong positive correlations between the concentrations of different glycine- and taurine-conjugated bile acids, suggesting a non-random and regulated conjugation process. nih.gov

In contrast, most other mammals and non-mammalian vertebrates exhibit a preference for taurine conjugation. nih.govnih.gov Rodents, for example, almost exclusively conjugate their bile acids with taurine. nih.govmdpi.com However, some placental mammals show notable exceptions. Rabbits, for instance, produce almost exclusively glycine conjugates, a characteristic attributed to low hepatic taurine concentrations and a BAAT enzyme with a high affinity for glycine. nih.gov Guinea pigs also predominantly synthesize glycine conjugates, which is linked to an unusually low concentration of taurine and a high concentration of glycine in their liver. nih.gov Even in rats, which mainly excrete taurine conjugates, glycine conjugation can be induced under certain dietary conditions. cambridge.org Non-mammalian species, such as fish and chickens, exclusively use taurine for conjugation and their BAAT enzyme cannot utilize glycine, even at high concentrations. nih.govcambridge.org This strict specificity for taurine is a key differentiator from most mammals. nih.gov

The following table summarizes the predominant bile acid conjugation patterns in various species:

Table 1: Predominant Bile Acid Conjugation in Different Species
Species Predominant Conjugate(s) Glycine:Taurine Ratio Key Factors
Human Glycine and Taurine ~3:1 nih.govresearchgate.net Limited hepatic taurine pool. mdpi.com
Rabbit Glycine (almost exclusively) High Low hepatic taurine; BAAT high affinity for glycine. nih.gov
Guinea Pig Glycine High Low hepatic taurine; high hepatic glycine. nih.gov
Rat Taurine (predominantly) Low BAAT has higher affinity for taurine. cambridge.org
Mouse Taurine (almost exclusively) Very Low ~95% are taurine-conjugated. nih.gov
Fish Taurine (exclusively) N/A BAAT is specific for taurine. nih.govcambridge.org
Chicken Taurine (exclusively) N/A BAAT is specific for taurine. nih.gov

In Vitro Cellular Models for Mechanistic Investigations

In vitro cell models are indispensable for dissecting the specific molecular mechanisms of glycocholic acid at the cellular level.

Caco-2 cells: This human colon adenocarcinoma cell line is a widely used model for the intestinal barrier. Studies using Caco-2 cells have shown that glycocholic acid is actively transported across the cell monolayer in a sodium-dependent manner, confirming the functional presence of the apical sodium-dependent bile acid transporter (ASBT). researchgate.netaltex.org Research has demonstrated that glycocholic acid can influence the expression of various proteins. For example, it has been shown to increase the expression of Heat Shock Protein 90β (Hsp90β). glpbio.com In other studies, glycocholic acid decreased the expression of genes related to multidrug resistance, such as MDR1, MRP1, and MRP2. caymanchem.com It has also been found to alter the transepithelial electrical resistance (TEER) of Caco-2 cell monolayers, indicating an effect on tight junction permeability. frontiersin.org

STC-1 cells: The murine enteroendocrine STC-1 cell line is a valuable model for studying the secretion of gut hormones like glucagon-like peptide-1 (GLP-1). nih.gov Bile acids, including glycocholic acid, have been shown to stimulate GLP-1 secretion from STC-1 cells. researchgate.net This effect is primarily mediated through the G protein-coupled bile acid receptor TGR5 (also known as GPBAR1). researchgate.net Activation of TGR5 in STC-1 cells leads to an increase in intracellular cAMP levels, which triggers the release of GLP-1. researchgate.net However, some studies suggest that activation of the farnesoid X receptor (FXR) in STC-1 cells can decrease proglucagon gene expression and GLP-1 secretion, indicating complex regulatory pathways. e-dmj.org

Macrophage lines: To investigate the immunomodulatory properties of glycocholic acid, various macrophage cell lines are used. Studies on lipopolysaccharide (LPS)-stimulated mouse macrophages have revealed that glycocholic acid possesses significant anti-inflammatory effects. nih.govresearchgate.netnih.gov It has been shown to inhibit the secretion of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). glpbio.comnih.govresearchgate.net Furthermore, glycocholic acid can inhibit the migration of macrophages. frontiersin.orgresearchgate.net The mechanism for these anti-inflammatory actions may involve the upregulation of the farnesoid X receptor (FXR), which is known to play a role in suppressing inflammation. nih.govresearchgate.netmdpi.com

In Vivo Animal Models for Physiological Research

In vivo animal models are crucial for understanding the physiological and pathophysiological roles of glycocholic acid within a whole biological system.

Zebrafish models: The zebrafish has emerged as a powerful model for studying inflammation and immunity due to its genetic tractability and transparent larvae, which allow for in vivo imaging of immune cells. nih.gov In a lipopolysaccharide (LPS)-induced inflammation model in zebrafish, glycocholic acid demonstrated potent anti-inflammatory effects. glpbio.comnih.gov It significantly reduced the accumulation and recruitment of macrophages to the site of inflammation. nih.govresearchgate.netmdpi.com Consistent with in vitro findings, glycocholic acid also inhibited the upregulation of inflammatory cytokines like IL-6 and TNF-α in the zebrafish model. glpbio.comresearchgate.net These studies identify glycocholic acid as an effective anti-inflammatory agent in a living organism, with its mechanism likely involving the activation of the farnesoid X receptor (FXR) signaling pathway. nih.govresearchgate.netmdpi.com

Rodent models: Rat and mouse models have been instrumental in elucidating the diverse functions of glycocholic acid. In studies of liver disease, glycocholic acid has been identified as a potential biomarker for specific types of liver injury. nih.gov For example, in rodent models of bile duct hyperplasia, serum levels of conjugated bile acids, including glycocholic acid, were specifically elevated. nih.gov Conversely, other research using a mouse model of cholestasis (common bile duct ligation) suggested that glycocholic acid can aggravate liver fibrosis by promoting the expression of connective tissue growth factor in hepatocytes. nih.govresearchgate.net Rodent models have also been used to study the role of glycocholic acid in other contexts. For instance, studies in rats have shown that glycocholic acid can enhance the intestinal absorption of certain drugs. caymanchem.com Furthermore, research in mouse models of breast disease has explored the effects of glycocholic acid on mammary gland hyperplasia and tumor growth, suggesting it may inhibit the PI3K/AKT signaling pathway. frontiersin.org

The following table summarizes key research findings for glycocholic acid in various in vivo models:

Table 2: Summary of Key Findings from In Vivo Animal Models
Model System Condition Studied Key Findings Related to Glycocholic Acid
Zebrafish LPS-Induced Inflammation Reduces macrophage accumulation and recruitment. glpbio.comnih.govresearchgate.net
Inhibits expression of pro-inflammatory cytokines (IL-6, TNF-α). glpbio.comresearchgate.net
Activates the Farnesoid X Receptor (FXR) signaling pathway. researchgate.netmdpi.com
Rodent (Mouse) Liver Fibrosis (Bile Duct Ligation) Aggravates fibrosis by increasing connective tissue growth factor. nih.govresearchgate.net
Rodent (Rat/Mouse) Drug-Induced Liver Injury Serum levels serve as a biomarker for bile duct hyperplasia. nih.gov
Rodent (Rat) Drug Absorption Increases intestinal absorption of epirubicin. caymanchem.com
Rodent (Mouse) Breast Disease Inhibits lobular hyperplasia and ductal dilation. frontiersin.org

Emerging Research Areas and Future Directions in Glycocholic Acid Research

Advanced Mechanistic Elucidation of Receptor Signaling Crosstalk

The intricate signaling pathways governed by glycocholic acid and other bile acids are a focal point of current research. Scientists are delving deeper into the crosstalk between various receptors that are activated by bile acids, primarily the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). nih.govnih.gov Understanding how these receptors interact and modulate downstream signaling is crucial for a comprehensive picture of glycocholic acid's role in health and disease.

Recent studies have highlighted that the activation of FXR by bile acids can influence the expression of TGR5, suggesting a complex regulatory network. nih.gov For instance, in enteroendocrine L cells, both FXR and TGR5 are present, and the activation of FXR can lead to an increase in TGR5 gene transcription. nih.gove-dmj.org This crosstalk is significant as both receptors play roles in glucose and lipid metabolism. nih.govmdpi.com While FXR activation is known to regulate the synthesis and transport of bile acids, TGR5 activation is involved in energy expenditure and the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. nih.govnih.gove-dmj.org

Research is also exploring the differential effects of various bile acids on these receptors. For example, some studies suggest that while certain bile acids are potent activators of FXR, others may have a higher affinity for TGR5. nih.govfrontiersin.org Glycocholic acid itself has been shown to upregulate the expression of FXR. mdpi.com The interplay between these signaling pathways is not limited to the gut; it extends to the liver, adipose tissue, and even the brain, highlighting the systemic impact of bile acid signaling. nih.govfrontiersin.org Future investigations are expected to further unravel the nuanced mechanisms of this receptor crosstalk, potentially leading to novel therapeutic strategies for metabolic and inflammatory diseases. frontiersin.org

ReceptorPrimary Function in Bile Acid SignalingKnown Crosstalk with Other Receptors
Farnesoid X Receptor (FXR) Regulates bile acid synthesis and transport, lipid and glucose metabolism. nih.govmdpi.comcreative-proteomics.comCan induce the transcription of the TGR5 gene. nih.gove-dmj.org
Takeda G protein-coupled receptor 5 (TGR5) Regulates energy expenditure, inflammation, and GLP-1 secretion. nih.govnih.govCo-expressed with FXR in certain cells, leading to integrated signaling responses. nih.gov
Pregnane (B1235032) X Receptor (PXR) Involved in the metabolism and detoxification of xenobiotics and endobiotics, including bile acids. nih.govCan be activated by lithocholic acid, a secondary bile acid. nih.gov
Vitamin D Receptor (VDR) Plays a role in calcium homeostasis and has been shown to be activated by certain bile acids. mdpi.comInteracts with bile acid signaling pathways, influencing gut health.

Novel Insights into Microbial Enzyme Functions and Their Products

The gut microbiota plays a pivotal role in the metabolism of glycocholic acid. nih.govelsevier.es A primary area of emerging research is the detailed characterization of microbial enzymes responsible for the biotransformation of bile acids and the functional consequences of their metabolic products. nih.govfrontiersin.org

The initial and crucial step in the metabolism of conjugated bile acids like glycocholic acid is deconjugation, which is catalyzed by bile salt hydrolases (BSH) produced by a variety of gut bacteria. nih.govmdpi.com This reaction releases the amino acid conjugate (glycine in the case of glycocholic acid) and the unconjugated bile acid. nih.gov Genera such as Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium are known to possess BSH activity. frontiersin.orgnih.gov

Following deconjugation, the resulting cholic acid can undergo further transformations by other microbial enzymes, leading to the formation of secondary bile acids like deoxycholic acid through 7α-dehydroxylation. nih.govd-nb.info The enzymes responsible for these subsequent steps, primarily from the genus Clostridium, are a key area of investigation. nih.gov Researchers are working to identify and characterize the specific genes and enzymes involved in these pathways.

Recent studies have highlighted the significant impact of these microbial transformations on host physiology. nih.gov The composition of the bile acid pool, which is directly shaped by microbial activity, influences the activation of host receptors like FXR and TGR5, thereby affecting metabolism and inflammation. elsevier.es For example, a study has shown a correlation between increased fecal glycocholic acid levels, obesity, and the depletion of certain gut microbes like Methanobrevibacter. nih.gov This suggests that alterations in microbial enzyme function can have profound effects on host health. Future research will likely focus on elucidating the specific functions of these microbial enzymes and their metabolic products, which could pave the way for therapeutic interventions targeting the gut microbiome to modulate bile acid metabolism. d-nb.info

Microbial EnzymeFunctionKey Bacterial Genera
Bile Salt Hydrolase (BSH) Deconjugation of conjugated bile acids (e.g., glycocholic acid) into unconjugated bile acids and amino acids. nih.govmdpi.comBacteroides, Clostridium, Lactobacillus, Bifidobacterium. frontiersin.orgnih.gov
Hydroxysteroid Dehydrogenase (HSDH) Oxidation and epimerization of hydroxyl groups on the steroid nucleus of bile acids. frontiersin.orgBacteroides, Clostridium, Eubacterium. nih.gov
7α-dehydroxylase Conversion of primary bile acids (e.g., cholic acid) to secondary bile acids (e.g., deoxycholic acid). d-nb.infoClostridium, Eubacterium. nih.gov

Development of Innovative Analytical Platforms for Bile Acid Metabolomics

The comprehensive analysis of the diverse and complex pool of bile acids in biological samples presents a significant analytical challenge. restek.com Consequently, a major area of ongoing research is the development and refinement of innovative analytical platforms for bile acid metabolomics. nih.govnih.gov These advanced techniques are crucial for accurately identifying and quantifying individual bile acids, including glycocholic acid, and for understanding their metabolic pathways.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bile acid analysis due to its high sensitivity, specificity, and resolution. nih.govsciex.com Researchers are continuously developing and validating new LC-MS/MS methods to improve the simultaneous measurement of a wide range of bile acids in a single run. restek.comnih.govshimadzu.com These methods often involve ultra-high-performance liquid chromatography (UHPLC) for enhanced separation of structurally similar bile acid isomers. nih.gov

Challenges in bile acid analysis include their structural diversity, the presence of isobaric isomers, and matrix effects from biological samples like plasma, urine, and feces. restek.comsciex.com To address these challenges, researchers are optimizing various aspects of the analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. sciex.comsigmaaldrich.com The use of isotopically labeled internal standards is a common strategy to ensure accurate quantification. sciex.com

Beyond targeted quantification, untargeted metabolomics approaches using high-resolution mass spectrometry (HRMS) are also being employed to discover novel bile acid metabolites and to obtain a more global view of the bile acid metabolome. sciex.com Other analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy also contribute to the comprehensive analysis of bile acids, each offering unique advantages. nih.govnih.gov The continued evolution of these analytical platforms will be instrumental in advancing our understanding of the role of glycocholic acid and other bile acids in health and disease. researchgate.net

Analytical PlatformKey FeaturesApplications in Bile Acid Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High sensitivity, specificity, and resolution. nih.govsciex.comGold standard for targeted quantification of individual bile acids in complex biological matrices. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for volatile and thermally stable compounds after derivatization. nih.govAnalysis of unconjugated bile acids. nih.gov
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass measurements for identification of unknown compounds. sciex.comUntargeted metabolomics to discover novel bile acid metabolites. sciex.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Non-destructive technique that provides structural information. nih.govnct-dresden.deQuantitative analysis and structural elucidation of bile acids. nih.gov

Interdisciplinary Approaches Integrating Omics Data for Systems Biology Understanding

To unravel the complex role of glycocholic acid and the entire bile acid pool in biological systems, researchers are increasingly adopting interdisciplinary, multi-omics approaches. nih.govtandfonline.com This strategy involves integrating data from various "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive, systems-level understanding of bile acid physiology and pathophysiology. metwarebio.com

By combining metabolomic data on bile acid profiles with metagenomic data from the gut microbiome, scientists can establish correlations between specific microbial populations and the abundance of certain bile acids. d-nb.infonih.gov For instance, a study might link the prevalence of bacteria with BSH genes to the levels of unconjugated bile acids in the gut. This integrated approach has been instrumental in understanding how the gut microbiota modulates the host's bile acid pool and, consequently, host health. nih.govtandfonline.com

Furthermore, integrating transcriptomic data from host tissues can reveal how changes in the bile acid profile, driven by microbial activity, influence host gene expression. tandfonline.com For example, an increase in a particular bile acid might correlate with the upregulation of genes involved in inflammatory pathways or metabolic regulation. tandfonline.com This allows researchers to connect microbial metabolism of bile acids to specific host responses.

These multi-omics studies are generating vast and complex datasets that require sophisticated bioinformatics and statistical tools for analysis and interpretation. tandfonline.commetwarebio.com The ultimate goal is to construct comprehensive models of the gut-liver axis and other systems where bile acids play a critical signaling role. frontiersin.org Such a systems biology approach is essential for identifying key nodes in the network that can be targeted for therapeutic intervention in a variety of diseases, including metabolic disorders, inflammatory bowel disease, and liver diseases. nih.govnih.govtandfonline.com

Omics FieldType of Data GeneratedContribution to Systems Biology of Bile Acids
Metabolomics Profiles of bile acids and other metabolites in biological samples. metwarebio.comQuantifies the composition of the bile acid pool and identifies changes in response to various stimuli. d-nb.info
Metagenomics Genetic material of the gut microbiota. d-nb.infoIdentifies the microbial species present and their functional potential, including bile acid metabolizing enzymes. d-nb.info
Transcriptomics Gene expression profiles in host tissues. tandfonline.comReveals how bile acids and microbial metabolites influence host cellular pathways and functions. tandfonline.com
Proteomics Protein expression profiles in host tissues or the microbiome.Identifies the specific proteins (e.g., enzymes, receptors) involved in bile acid synthesis, transport, and signaling.

Q & A

Q. What are the current synthesis methods for glycocholic acid hydrate, and what are their limitations?

Glycocholic acid hydrate is synthesized via conjugation of cholic acid with glycine, typically through enzymatic or chemical amidation. Current methods face challenges such as low yield, impurities (e.g., unreacted precursors), and scalability issues. For example, residual bile acids or glycine derivatives may require purification via HPLC or recrystallization, which increases complexity . Recent reviews highlight the need for optimization in reaction conditions (e.g., pH, temperature) and catalyst selection to improve efficiency. Solid-phase synthesis and microbial biosynthesis (e.g., using engineered yeast strains) are emerging alternatives but require further validation .

Q. What pharmacological effects of glycocholic acid hydrate have been identified, and what mechanisms are proposed?

Glycocholic acid hydrate exhibits anti-inflammatory, antioxidant, and antitumor properties. Mechanistic studies suggest it modulates nuclear receptors (e.g., FXR, TGR5) to regulate bile acid homeostasis and reduce oxidative stress. In cancer models, it inhibits tumor cell proliferation by downregulating PI3K/AKT and MAPK pathways, as shown in breast cancer cell lines via Western blot analysis of phosphorylated proteins . However, its amphiphilic structure also enables excipient applications, enhancing drug solubility in formulations. Further research is needed to clarify receptor-specific interactions and dose-response relationships .

Q. Which analytical techniques are commonly used to detect and quantify glycocholic acid hydrate in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to high sensitivity and specificity. Reverse-phase HPLC with UV detection (λ = 210 nm) is also employed, though it may lack resolution for complex matrices. For metabolomics workflows, untargeted LC-MS coupled with tools like GNPS enables annotation via fragmentation patterns and mass shifts (e.g., identifying glycocholic acid conjugates with amino acids) . Validation requires spiked internal standards (e.g., deuterated analogs) and calibration curves to address matrix effects .

Advanced Research Questions

Q. How can glycocholic acid hydrate be utilized as a biomarker in cancer diagnostics, and what methodological considerations are critical?

In metabolomics, glycocholic acid is a candidate biomarker for gastric and prostate cancers. Studies use ROC analysis to evaluate diagnostic performance, with AUC values >0.8 when combined with other metabolites (e.g., phosphorylcholine, arachidonic acid) . Critical steps include:

  • Sample Preparation: Stabilize bile acids in serum/urine using protease inhibitors and immediate freezing.
  • Data Normalization: Adjust for confounding factors (e.g., diet, gut microbiota) via multivariate models (OPLS-DA).
  • Validation: Independent cohorts and mechanistic studies (e.g., siRNA knockdown of bile acid transporters) to confirm biological relevance .

Q. What experimental strategies can resolve contradictions in glycocholic acid's role in tumor progression across different studies?

Discrepancies may arise from model systems (e.g., in vitro vs. in vivo) or cancer subtypes. For example, glycocholic acid promotes apoptosis in breast cancer cells but shows neutral effects in colon cancer models . To address this:

  • Contextual Validation: Use organoids or patient-derived xenografts to mimic tumor microenvironments.
  • Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics to identify pathway crosstalk.
  • Dose-Response Studies: Evaluate concentration-dependent effects, as high doses may induce off-target cytotoxicity .

Q. What in silico and genomic approaches are available to study the biosynthesis pathways of glycocholic acid hydrate?

Genome sequencing of biosurfactant-producing strains (e.g., Hormonema macrosporum) reveals candidate genes (e.g., C-N hydrolases, CoA transferases) involved in conjugation steps . In silico tools include:

  • Pathway Prediction: KEGG or MetaCyc databases to map bile acid metabolism.
  • Molecular Dynamics (MD): Simulate enzyme-substrate interactions for cholic acid-glycine conjugation.
  • CRISPR-Cas9 Screening: Knock out putative genes in microbial hosts to confirm functional roles .

Methodological Notes

  • Data Contradictions: Cross-reference findings with bile acid profiling in clinical cohorts (e.g., colon cancer vs. healthy volunteers) to validate biological relevance .
  • Experimental Design: Include bile acid sequestrants (e.g., cholestyramine) as controls to isolate glycocholic acid-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.